Trifluoperazine dimaleate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
605-75-4 |
|---|---|
分子式 |
C29H32F3N3O8S |
分子量 |
639.6 g/mol |
IUPAC 名称 |
bis((Z)-but-2-enedioic acid);10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C21H24F3N3S.2C4H4O4/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
WTMXVVQBBRYSLL-SPIKMXEPSA-N |
手性 SMILES |
CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
同义词 |
trifluoperazine dimaleate |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Dopamine D2 Receptor Antagonism of Trifluoperazine Dimaleate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoperazine, a typical antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the antagonism of dopamine receptors, particularly the D2 subtype.[1][2] This technical guide provides an in-depth examination of the molecular interactions, signaling consequences, and quantitative pharmacology of trifluoperazine dimaleate at the dopamine D2 receptor. It includes a summary of binding and functional data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuropharmacology and drug development.
Mechanism of Action: D2 Receptor Signaling and Antagonism
The Dopamine D2 Receptor Signaling Cascade
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family, which also includes D3 and D4 receptors.[3][4] These receptors are coupled to the Gαi/o class of heterotrimeric G proteins.[5][] The canonical signaling pathway is initiated by the binding of endogenous dopamine to the D2R. This binding event induces a conformational change in the receptor, which activates the associated G protein.[7][8] The Gαi subunit then exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociates from the Gβγ dimer.[9][10] The activated Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][11] This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby modulating downstream gene transcription and cellular functions.[3] D2 receptors exist as presynaptic autoreceptors that regulate dopamine synthesis and release, and as postsynaptic receptors that transmit signals to downstream neurons.[5][12]
References
- 1. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. portlandpress.com [portlandpress.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Trifluoperazine Dimaleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine is a typical antipsychotic agent belonging to the phenothiazine class of drugs.[1] It is primarily utilized in the management of schizophrenia and other psychotic disorders.[1] The therapeutic effects of trifluoperazine are predominantly attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] Beyond its well-established role as a dopamine antagonist, trifluoperazine also exhibits significant inhibitory activity against calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.[4][5] This dual activity profile contributes to both its therapeutic efficacy and its side-effect profile.
This in-depth technical guide explores the core structure-activity relationships (SAR) of trifluoperazine dimaleate. We will dissect the key chemical features of the trifluoperazine molecule, detailing how specific structural modifications influence its biological activity, with a focus on its interactions with the dopamine D2 receptor and calmodulin. This guide will present quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology and medicinal chemistry.
Chemical Structure of Trifluoperazine
Trifluoperazine, chemically named 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine, is a derivative of phenothiazine.[6] The core structure consists of a tricyclic phenothiazine ring system, a propylpiperazine side chain attached to the nitrogen atom at position 10, and a trifluoromethyl group substituted at position 2 of the phenothiazine nucleus.[6] The dimaleate salt form enhances its solubility in aqueous solutions.
The key structural features that are critical to its pharmacological activity are:
-
The Phenothiazine Tricyclic System: This rigid, three-ring structure forms the scaffold of the molecule.
-
The Trifluoromethyl (-CF3) Group at Position 2: This electron-withdrawing group is crucial for the high potency of trifluoperazine.[7]
-
The Propyl Side Chain at Position 10: A three-carbon chain separating the phenothiazine nitrogen from the piperazine nitrogen is optimal for neuroleptic activity.[8]
-
The Piperazine Ring in the Side Chain: This heterocyclic moiety contributes to the potent dopamine receptor antagonism.[7]
-
The Terminal Methyl Group on the Piperazine Ring: This substitution influences the overall lipophilicity and pharmacokinetic properties of the molecule.
Structure-Activity Relationship (SAR) of Trifluoperazine and its Analogs
The biological activity of trifluoperazine is highly dependent on its chemical structure. Modifications to the phenothiazine core, the substituent at position 2, and the side chain at position 10 can dramatically alter its potency and selectivity for its biological targets.
SAR at the Dopamine D2 Receptor
The antipsychotic effects of trifluoperazine are primarily mediated by its blockade of the dopamine D2 receptor. The SAR for this interaction is well-defined for the phenothiazine class.
-
Substitution at Position 2: The nature of the substituent at this position is a major determinant of antipsychotic potency. Electron-withdrawing groups significantly enhance activity. The trifluoromethyl (-CF3) group in trifluoperazine confers greater potency compared to a chlorine atom (-Cl) as seen in chlorpromazine.[7] This is attributed to more favorable van der Waals interactions with the receptor binding site.[7]
-
The Side Chain at Position 10: A three-carbon propyl chain between the phenothiazine nitrogen and the first nitrogen of the side chain is essential for optimal activity.[8] Shortening or lengthening this chain reduces neuroleptic potency. The nature of the terminal amino group is also critical. A tertiary amine is required for activity.[8] The piperazine ring in trifluoperazine leads to higher potency compared to the simpler dimethylaminopropyl side chain found in drugs like promazine.[7]
SAR for Calmodulin Inhibition
Trifluoperazine is a potent inhibitor of calmodulin, a key intracellular calcium sensor. This inhibition is thought to contribute to some of its non-dopaminergic effects. The interaction is primarily driven by hydrophobic and electrostatic forces. The phenothiazine ring system intercalates into a hydrophobic pocket on calmodulin that is exposed upon calcium binding.
Quantitative SAR Data
The following tables summarize the available quantitative data for trifluoperazine and related compounds, illustrating the structure-activity relationships discussed.
Table 1: Dopamine D2 Receptor Binding Affinities of Phenothiazine Antipsychotics
| Compound | 2-Substituent | 10-Side Chain | Dopamine D2 Receptor IC50 (nM) | Reference |
| Trifluoperazine | -CF3 | - (CH2)3-N(CH2CH2)2NCH3 | 1.1 | [9] |
| Chlorpromazine | -Cl | -(CH2)3-N(CH3)2 | 10-30 | |
| Promazine | -H | -(CH2)3-N(CH3)2 | 50-100 | |
| Thioridazine | -SCH3 | -(CH2)2-piperidine | 10-25 |
Table 2: Adrenergic Receptor Binding Affinities of Trifluoperazine
| Receptor | Ki (nM) | Reference |
| α1A-adrenoceptor | 27.6 | [9] |
| α1B-adrenoceptor | 19.2 | [9] |
Table 3: Calmodulin-Dependent Enzyme Inhibition by Trifluoperazine
| Enzyme/Process | IC50 | Reference |
| Calmodulin-sensitive Ca2+-ATPase | ~10 µM | [10] |
| Acetylcholine-evoked catecholamine release | 0.2 µM | [11] |
| High [K+]-evoked catecholamine release | 2.2 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay measures the affinity of a compound for the dopamine D2 receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test compounds (e.g., trifluoperazine and its analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, non-specific binding control, or the test compound. The final volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Calmodulin Binding Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the interaction between calmodulin and a fluorescently labeled calmodulin-binding peptide.
Materials:
-
Purified calmodulin.
-
A fluorescently labeled calmodulin-binding peptide (e.g., a dansylated version of a peptide from myosin light chain kinase).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM CaCl2, 150 mM KCl, pH 7.5.
-
Test compounds (e.g., trifluoperazine and its analogs) at various concentrations.
-
A spectrofluorometer.
Procedure:
-
Baseline Measurement: In a cuvette, add the assay buffer and the fluorescently labeled calmodulin-binding peptide. Measure the baseline fluorescence.
-
Addition of Calmodulin: Add a known concentration of calmodulin to the cuvette. The binding of the peptide to calmodulin will result in a change in the fluorescence signal (e.g., an increase in intensity and a blue shift in the emission maximum).
-
Addition of Test Compound: Add increasing concentrations of the test compound to the cuvette and measure the fluorescence at each concentration. An inhibitor like trifluoperazine will displace the fluorescent peptide from calmodulin, causing the fluorescence signal to return towards the baseline.
-
Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the IC50 value.
Signaling Pathways and Visualizations
Trifluoperazine exerts its effects by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Dopamine D2 Receptor Signaling Pathway
Trifluoperazine acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[3] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor signaling pathway and its inhibition by trifluoperazine.
Calmodulin Signaling Pathway
Trifluoperazine inhibits calmodulin, preventing it from activating downstream targets such as Calmodulin-dependent Kinase II (CaMKII). This has widespread effects on cellular processes.
Caption: Calmodulin signaling pathway and its inhibition by trifluoperazine.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The structure-activity relationship of this compound is a well-established area of medicinal chemistry that continues to inform the design of new antipsychotic agents. The key takeaways for researchers and drug development professionals are the critical roles of the 2-position trifluoromethyl group and the 10-position piperazine side chain in conferring high-affinity dopamine D2 receptor antagonism. Furthermore, the significant calmodulin inhibitory activity of trifluoperazine highlights the importance of considering off-target effects in drug design and development. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a foundational understanding for future research aimed at developing more potent and selective antipsychotic drugs with improved therapeutic profiles.
References
- 1. Arthropod D2 receptors positively couple with cAMP through the Gi/o protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAMK - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 6. Radioligand binding assays [bio-protocol.org]
- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR of phenothiazine.pptx [slideshare.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Trifluoperazine Dimaleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Trifluoperazine Dimaleate, a potent phenothiazine antipsychotic. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the formation of the core trifluoperazine molecule, followed by purification and final salt formation. The primary synthetic route involves the condensation of 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.
Experimental Protocols
Step 1: Condensation Reaction to form Crude Trifluoperazine
The initial and crucial step is the N-alkylation of 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[1] This reaction is typically carried out in an organic solvent with the aid of a catalyst.
Experimental Protocol:
-
To a reaction vessel, add 2-(trifluoromethyl)phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine in a near equimolar ratio (e.g., 1:1).
-
Add toluene as the organic solvent.
-
Introduce a phase transfer catalyst, such as tetrabutylammonium bromide.
-
Adjust the pH of the reaction mixture to between 9 and 12.
-
Heat the mixture to a temperature of 80-120°C and maintain under reflux conditions.
-
Upon completion of the reaction, the resulting product is the crude trifluoperazine base, often referred to as trifluoperazine bullion.
Step 2: Purification of Trifluoperazine Base via Oxalate Salt Formation
The crude trifluoperazine is purified by converting it into its dioxalate salt, which can be easily isolated and then reverted to the purified free base.[2]
Experimental Protocol:
-
Dissolve the crude trifluoperazine bullion in water.
-
Under stirring, add a 5-10 wt% aqueous solution of oxalic acid until the pH of the mixture reaches 2-3.
-
Continue stirring for 30-60 minutes to ensure complete precipitation of trifluoperazine dioxalate salt.
-
Filter the precipitate and wash it to obtain the purified trifluoperazine dioxalate salt.
-
Suspend the collected trifluoperazine dioxalate salt in water.
-
Add a 5-15 wt% aqueous solution of sodium hydroxide with stirring to raise the pH to 11-12, which converts the oxalate salt back to the free base.
-
Extract the trifluoperazine base using an organic solvent such as toluene.
-
Wash the organic layer with water.
-
Remove the toluene under reduced pressure to yield the purified trifluoperazine base as a reddish-brown, viscous liquid.
Step 3: Formation of this compound
The final step involves the reaction of the purified trifluoperazine base with maleic acid to form the dimaleate salt.
Experimental Protocol:
-
Dissolve the purified trifluoperazine base in a suitable solvent, such as absolute alcohol.
-
In a separate container, dissolve two molar equivalents of maleic acid in the same solvent.
-
Slowly add the maleic acid solution to the trifluoperazine base solution with continuous stirring.
-
The this compound salt will precipitate out of the solution.
-
The precipitate can be further purified by recrystallization from a suitable solvent like alcohol to yield crystalline this compound.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis and purification of trifluoperazine, based on a representative batch.[2]
| Step | Material | Input Quantity (kg) | Output Product | Output Quantity (kg) | Purity |
| 1. Condensation | 2-trifluoromethyl thiodiphenylamine | 40 | Crude Trifluoperazine | 51-56 | - |
| 4-methyl isophthalic acid-chloropropyl piperazine | 40 | ||||
| Tetrabutylammonium bromide | 0.5 | ||||
| 2. Purification | Crude Trifluoperazine | 51-56 | Purified Trifluoperazine Base | 47-52 | >=97.0% |
Mandatory Visualizations
Chemical Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Chemical Reaction Pathway
Caption: The core condensation reaction for the synthesis of trifluoperazine.
Signaling Pathway: Mechanism of Action
Trifluoperazine's primary mechanism of action as an antipsychotic is through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4]
Caption: Simplified diagram of trifluoperazine's antagonism of the dopamine D2 receptor.
References
- 1. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]
- 3. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoperazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Trifluoperazine Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing therapeutic regimens and minimizing adverse effects. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of trifluoperazine dimaleate, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Pharmacokinetics
The pharmacokinetic profile of trifluoperazine is characterized by rapid absorption, extensive metabolism, and a moderate elimination half-life. There is, however, considerable inter-individual variability in its pharmacokinetic parameters.
Absorption
Following oral administration, trifluoperazine is readily absorbed from the gastrointestinal tract. Peak plasma concentrations (Cmax) are typically reached within 1.5 to 6 hours (Tmax)[1].
Distribution
Trifluoperazine is widely distributed throughout the body and is highly bound to plasma proteins, with a binding percentage of 90% or more[2][3]. This extensive protein binding limits the concentration of free drug available to exert its pharmacological effects. The drug crosses the blood-brain barrier to reach its site of action in the central nervous system and is also known to enter breast milk[1].
Metabolism
Trifluoperazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, with CYP1A2 and CYP2D6 being implicated[4][5]. The main metabolic pathways are:
-
N-desmethylation: Removal of a methyl group from the piperazine ring to form N-desmethyltrifluoperazine.
-
7-hydroxylation: Addition of a hydroxyl group at the 7th position of the phenothiazine ring to form 7-hydroxytrifluoperazine.
-
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring to form trifluoperazine sulfoxide.
-
N-glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction, is also a significant pathway. This reaction is primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT1A4.
These metabolic transformations result in the formation of various active and inactive metabolites[1].
Excretion
The metabolites of trifluoperazine, along with a small amount of the unchanged drug, are excreted in both the urine and feces[1]. Biliary excretion is a significant route of elimination for its metabolites[5]. The elimination half-life of trifluoperazine is in the range of 10 to 20 hours[6][7].
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of trifluoperazine in humans, compiled from various studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Trifluoperazine in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Study Reference |
| 5 | 0.53 - 3.09 | 2.8 ± 0.5 | 5.9 - 17.6 | 12.5 ± 1.4 | [8] |
| 5 | 2.15 ± 1.07 | 4.10 ± 1.38 | 21.04 ± 11.92 | 9.5 ± 7 | [9] |
| 5 | 1.92 ± 0.88 | 4.02 ± 1.10 | 18.03 ± 10.11 | 9.3 ± 7 | [9] |
Table 2: General Pharmacokinetic Parameters of Trifluoperazine
| Parameter | Value | Reference |
| Bioavailability | Variable | - |
| Protein Binding | >90% | [2][3] |
| Volume of Distribution | High | - |
| Elimination Half-life | 10 - 20 hours | [6][7] |
Signaling Pathways
Trifluoperazine's primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is central to its antipsychotic effects.
Metabolism of Trifluoperazine
The biotransformation of trifluoperazine involves several key enzymatic reactions, leading to the formation of major metabolites.
Experimental Protocols
The quantification of trifluoperazine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add an internal standard (e.g., prochlorperazine or a deuterated analog of trifluoperazine).
-
Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).
-
Extract the drug and internal standard with an organic solvent (e.g., a mixture of n-pentane and 2-propanol or tertiary butyl methyl ether).
-
Vortex the mixture for 10 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of the mobile phase or a suitable solvent (e.g., methanol) for analysis.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or phosphate buffer) in an isocratic or gradient elution mode. A typical mobile phase could be a mixture of methanol and water (97:3, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 250-262 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
References
- 1. drugs.com [drugs.com]
- 2. GSRS [precision.fda.gov]
- 3. Kinetics of oral trifluoperazine disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of a commercial trifluoperazine tablet formulation using a radioimmunoassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic study of trifluoperazine in two ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoperazine sulfoxide | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Trifluoperazine: A Technical Guide to a First-Generation Antipsychotic
Abstract
Trifluoperazine, a potent phenothiazine derivative, emerged in the mid-20th century as a cornerstone of early psychopharmacology. This technical guide provides an in-depth review of its discovery, chemical synthesis, mechanism of action, and the pivotal preclinical and clinical research that established its role as a high-potency antipsychotic. Developed by Smith, Kline & French and approved for medical use in the United States in 1959, trifluoperazine represented a significant advancement in the management of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors within the mesolimbic and mesocortical pathways of the brain.[3] This document details the experimental methodologies that elucidated its pharmacodynamic and pharmacokinetic profiles, supported by quantitative data on receptor binding affinities and clinical trial outcomes. Signaling pathways and experimental workflows are visually represented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Psychopharmacology and the Emergence of Trifluoperazine
The development of trifluoperazine occurred during a revolutionary period in the treatment of severe mental illness. Following the serendipitous discovery of chlorpromazine's antipsychotic effects in the early 1950s, pharmaceutical companies began systematically modifying the phenothiazine structure to enhance efficacy and alter side-effect profiles.[4][5] Smith, Kline & French (now GlaxoSmithKline) was a key player in this endeavor. Building on the foundation laid by chlorpromazine, their research led to the synthesis of trifluoperazine, a trifluoromethyl-substituted phenothiazine.[6] This modification resulted in a compound with significantly higher potency than its predecessor, allowing for lower effective doses.[3] Marketed under the trade name Stelazine, trifluoperazine was approved by the U.S. Food and Drug Administration in 1959 and quickly became a widely used treatment for schizophrenia and other psychotic disorders.[1][2]
Chemical Synthesis of Trifluoperazine
The synthesis of trifluoperazine is a multi-step process involving the alkylation of a phenothiazine core. The established method involves the reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.
Experimental Protocol: Synthesis of Trifluoperazine
Objective: To synthesize trifluoperazine via nucleophilic substitution.
Materials:
-
2-(Trifluoromethyl)-10H-phenothiazine
-
1-(3-Chloropropyl)-4-methylpiperazine
-
Sodium amide (NaNH₂)
-
Organic solvent (e.g., Toluene)
-
Water
-
5% Oxalic acid solution
-
10% Sodium hydroxide solution
Methodology:
-
Condensation Reaction: In a suitable reaction vessel, 2-(trifluoromethyl)-10H-phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine are dissolved in an organic solvent such as toluene.
-
Catalysis: A strong base, typically sodium amide, is added to the mixture to act as a catalyst. The reaction is heated to between 80-120°C. The sodium amide deprotonates the amine of the phenothiazine ring, creating a nucleophile that attacks the alkyl halide.
-
Crude Product Formation: The reaction proceeds until the formation of the crude trifluoperazine product is complete.
-
Purification (Oxalate Salt Formation): The crude product is extracted and then purified by converting it into its dioxalate salt. This is achieved by adding a 5% aqueous solution of oxalic acid to the crude product until the pH reaches 2-3. The resulting trifluoperazine dioxalate salt precipitates as a white or off-white powder and is collected by filtration.
-
Conversion to Free Base: The purified trifluoperazine dioxalate salt is then suspended in water. A 10% sodium hydroxide solution is added to raise the pH to 11-12, converting the salt back to the trifluoperazine free base, which is a reddish-brown liquid.
-
Final Extraction: The trifluoperazine free base is extracted from the aqueous solution using toluene. The toluene is then removed under reduced pressure to yield the purified trifluoperazine.
Pharmacodynamics: Elucidating the Mechanism of Action
Trifluoperazine's primary antipsychotic effect is mediated through its potent antagonism of dopamine receptors in the central nervous system. It exhibits a high affinity for both D1 and D2 receptor subtypes.[7] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the "positive" symptoms of schizophrenia, such as hallucinations and delusions.
Beyond its dopaminergic activity, trifluoperazine also interacts with a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects. It is also a known inhibitor of calmodulin, a calcium-binding protein involved in numerous cellular signaling pathways.[8]
Dopamine D2 Receptor Signaling and Trifluoperazine Antagonism
Receptor Binding Profile
The affinity of trifluoperazine for various neurotransmitter receptors has been quantified through in vitro binding assays. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating stronger binding.
| Receptor Target | Ki (nM) | Primary Effect |
| Dopamine D₁ | 24 | Antagonist |
| Dopamine D₂ | 1.45 | Antagonist |
| Alpha-1A Adrenergic | 10 | Antagonist |
| Serotonin 5-HT₂A | 17 | Antagonist |
| Histamine H₁ | 17.5 | Antagonist |
| Calmodulin | - | Inhibitor |
Note: Ki values are compiled from various sources and may differ between studies and experimental conditions. The value for Calmodulin is typically expressed as an IC50.
Pharmacokinetics and Metabolism
| Parameter | Value | Description |
| Bioavailability | Well-absorbed orally | Readily enters systemic circulation after oral administration. |
| Protein Binding | Highly protein-bound (>95%) | Primarily binds to plasma proteins, affecting its distribution. |
| Metabolism | Extensively hepatic | Metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6. |
| Elimination Half-life | 10 - 20 hours | The time taken for the plasma concentration of the drug to reduce by half. |
| Excretion | Primarily renal | Metabolites are excreted mainly through the kidneys. |
Preclinical Evaluation: Establishing Antipsychotic Potential
The initial screening of trifluoperazine and other early antipsychotics relied on specific animal models designed to predict clinical efficacy. These tests measured the drug's ability to modulate specific behaviors thought to be analogous to psychotic symptoms.
Experimental Protocol: Conditioned Avoidance Response (CAR)
The CAR test was a crucial preclinical assay for distinguishing the novel action of antipsychotics from simple sedatives.[6]
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to selectively inhibit a conditioned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A shuttle box divided into two compartments, with a grid floor capable of delivering a mild electric shock. An auditory or visual cue (e.g., a light or a tone) serves as the conditioned stimulus (CS), and the electric shock serves as the unconditioned stimulus (US).
Methodology:
-
Training Phase: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the presentation of the US (mild foot shock). The rat learns that it can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to move during the CS, it can still move to the other compartment to terminate the shock (an escape response). Training continues until the animal consistently performs the avoidance response.
-
Drug Administration: Once a stable baseline of avoidance responding is established, animals are administered either the test compound (trifluoperazine) or a vehicle control.
-
Testing Phase: After a predetermined time for the drug to take effect, the animal is placed back in the shuttle box, and the CS-US trials are repeated.
-
Data Collection: The number of avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded. The latency to respond is also often measured.
-
Interpretation: A compound is considered to have potential antipsychotic activity if it significantly decreases the number of avoidance responses without significantly affecting the number of escape responses. This indicates that the drug is not simply causing sedation or motor impairment but is selectively interfering with the learned (conditioned) behavior. Trifluoperazine was shown to be highly effective in this model.
Clinical Development and Efficacy in Schizophrenia
The clinical development of trifluoperazine involved numerous trials to establish its efficacy and safety in patients with schizophrenia. These early trials were foundational in setting the standards for psychopharmacological research.
Experimental Protocol: Representative Randomized Controlled Trial (RCT)
Based on a meta-analysis of early studies, a typical clinical trial protocol for trifluoperazine versus placebo can be outlined.[1][2][9]
Objective: To evaluate the efficacy and safety of trifluoperazine compared to placebo in the treatment of acute symptoms of schizophrenia.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Patients aged 18-65 with a diagnosis of schizophrenia (based on prevailing diagnostic criteria), experiencing an acute psychotic episode.
-
Exclusion Criteria: Significant unstable medical illness, history of substance dependence, pregnancy, known hypersensitivity to phenothiazines.
Methodology:
-
Screening and Baseline: Eligible patients undergo a screening period to confirm diagnosis and establish baseline symptom severity using standardized rating scales (e.g., Brief Psychiatric Rating Scale - BPRS).
-
Randomization: Patients are randomly assigned to receive either trifluoperazine or an identical-looking placebo.
-
Treatment and Dosing: The trifluoperazine group typically receives a flexible dose, starting at 2-5 mg twice daily and titrated up to a maximum of 40-50 mg/day based on clinical response and tolerability. The placebo group receives identical capsules on the same schedule.
-
Trial Duration: The treatment period typically lasts from 6 to 12 weeks.
-
Outcome Measures:
-
Primary Efficacy: Change from baseline in the total score of a standardized psychiatric rating scale (e.g., BPRS). A "clinically significant response" is often defined as a ≥20% reduction in the score.
-
Secondary Efficacy: Measures of global improvement (e.g., Clinical Global Impression - CGI scale), and reduction in specific symptoms like hallucinations or delusions.
-
Safety and Tolerability: Incidence and severity of adverse events, particularly extrapyramidal symptoms (EPS) such as akathisia, dystonia, and parkinsonism, are monitored using scales like the Simpson-Angus Scale.
-
Results from Meta-Analyses:
-
Efficacy: Multiple short-term studies demonstrated that trifluoperazine was significantly more effective than placebo in achieving global improvement in patients with schizophrenia.[1][3]
-
Adverse Events: Patients receiving trifluoperazine were significantly more likely to require medication to treat extrapyramidal side effects compared to those on placebo.[1]
Conclusion
Trifluoperazine stands as a landmark molecule in the history of psychopharmacology. Its development, stemming from the rational modification of the phenothiazine structure, exemplifies the early principles of medicinal chemistry. Preclinical models, such as the conditioned avoidance response, provided the crucial differentiation from non-specific sedatives and paved the way for clinical investigation. Subsequent randomized controlled trials, despite their methodological simplicity by modern standards, definitively established its efficacy in treating the symptoms of schizophrenia. The primary mechanism of D2 receptor antagonism has since become a central tenet of antipsychotic drug action. While its use has been tempered by a significant risk of extrapyramidal side effects, the study of trifluoperazine has provided invaluable insights into the neurobiology of psychosis and the principles of drug development, making it a vital subject of study for scientists in the field.
References
- 1. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoperazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ourworldindata.org [ourworldindata.org]
- 6. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine versus placebo for schizophrenia | Cochrane [cochrane.org]
Trifluoperazine Dimaleate: An In-depth Technical Guide to its Off-Target Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine, a typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia for decades. Its primary therapeutic effect is attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway. However, the clinical profile of trifluoperazine is complex, characterized by a broad range of side effects that suggest interactions with numerous other molecular targets. This technical guide provides a comprehensive overview of the off-target molecular interactions of trifluoperazine dimaleate, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the affected signaling pathways. Understanding these off-target effects is crucial for a complete comprehension of trifluoperazine's pharmacological profile and for guiding future drug development and repurposing efforts.
Off-Target Binding Affinities
The following tables summarize the quantitative data on the binding affinity of trifluoperazine for various off-target receptors and enzymes. These values, presented as Ki, Kd, or IC50, provide a measure of the potency of interaction, where a lower value indicates a higher affinity.
Table 1: Receptor Binding Affinities of Trifluoperazine
| Target Receptor | Species | Radioligand | Assay Type | Ki (nM) | Reference |
| Dopamine D2 | Human | [3H]Spiperone | Radioligand Binding | 1.1 (IC50) | [1][2] |
| Dopamine D4-like | Not Specified | Not Specified | Not Specified | 44 (Kd) | [3] |
| Serotonin 5-HT2A | Rat Cortex | [3H]Spiperone | Radioligand Binding | 24 | [4] |
| Serotonin 5-HT2A | Not Specified | Not Specified | Not Specified | 135 (Kd) | [3] |
| α1A-Adrenergic | Not Specified | Not Specified | Not Specified | 27.6 | [2] |
| α1B-Adrenergic | Not Specified | Not Specified | Not Specified | 19.2 | [2] |
| Histamine H1 | Not Specified | Not Specified | Not Specified | 17.5 | [5] |
| Sigma-1 | Guinea Pig Liver | --INVALID-LINK---Pentazocine | Radioligand Binding | High Affinity | [6] |
| Sigma-2 | Rat Liver | [3H]DTG | Radioligand Binding | High Affinity | [6] |
Table 2: Enzyme and Other Protein Interactions of Trifluoperazine
| Target Protein/Enzyme | Species | Assay Type | Value (µM) | Metric | Reference |
| Calmodulin (CaM) | Not Specified | Multiple | Potent Inhibition | - | [7][8] |
| Ryanodine Receptor 2 (RyR2) | Not Specified | Single Channel Activity | 5.2 | EC50 | [4][9] |
| Casein Kinase 1 (CK1) | Not Specified | Molecular Docking | -9.1 (kcal/mol) | Binding Affinity | [10] |
| Testis-specific serine/threonine-protein kinase-like (TLK) | Not Specified | Molecular Docking | -9.0 (kcal/mol) | Binding Affinity | [10] |
| AGC Kinases | Not Specified | Molecular Docking | -8.8 (kcal/mol) | Binding Affinity | [10] |
| DNA-dependent Protein Kinase (DNA-PK) | Human | In vitro kinase assay | 200 | Complete Inhibition | [11] |
| Myosin Light Chain Kinase (MLCK) | Smooth Muscle | Contraction Assay | Potent Inhibition | - | [12][13][14] |
| Phosphodiesterase (PDE) | Not Specified | Not Specified | Potent Inhibition | - | [7] |
Key Off-Target Signaling Pathways
Trifluoperazine's interaction with various off-target molecules leads to the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Calmodulin and Calcium Signaling
Trifluoperazine is a potent inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that acts as a key transducer of calcium signals.[7][8] By binding to CaM, trifluoperazine alters its conformation and prevents it from activating a multitude of downstream targets, thereby disrupting calcium-dependent signaling pathways. One significant consequence of this interaction is the modulation of the inositol 1,4,5-trisphosphate receptor (IP3R), a calcium channel on the endoplasmic reticulum. Trifluoperazine binding to calmodulin can lead to the disinhibition of IP3R, resulting in the release of calcium from intracellular stores.[15][16]
SRC/PI3K/AKT Signaling Pathway
Recent studies have implicated trifluoperazine in the modulation of the SRC/PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and migration. By inhibiting this pathway, trifluoperazine can exert anti-proliferative and pro-apoptotic effects in various cell types, including cancer cells.
Wnt/β-catenin Signaling Pathway
Trifluoperazine has been shown to inhibit the Wnt/β-catenin signaling pathway.[17] This pathway is crucial for embryonic development and is often dysregulated in cancer. By downregulating this pathway, trifluoperazine can suppress the expression of genes involved in cell proliferation and survival.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target interactions of trifluoperazine.
Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method to determine the binding affinity of a ligand (in this case, trifluoperazine) to a specific receptor.
Objective: To determine the inhibition constant (Ki) of trifluoperazine for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of trifluoperazine in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and either trifluoperazine solution, assay buffer (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the trifluoperazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of trifluoperazine on the activity of a specific kinase.
Objective: To determine the IC50 value of trifluoperazine for a target kinase.
Materials:
-
Purified active kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
This compound solutions of varying concentrations.
-
Kinase reaction buffer.
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit).
-
Microplate reader.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of trifluoperazine in the kinase reaction buffer.
-
Kinase Reaction: In a microplate, combine the purified kinase and trifluoperazine dilutions and pre-incubate for a short period.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a specific time.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+, which is essential for kinase activity).
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of phosphorylated substrate or ADP produced.
-
Measurement: Read the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each trifluoperazine concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the trifluoperazine concentration and fit the data to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction between two or more proteins within a cell.
Objective: To determine if trifluoperazine affects the interaction between two specific proteins.
Materials:
-
Cell lysate containing the proteins of interest.
-
Antibody specific to one of the proteins (the "bait" protein).
-
Protein A/G magnetic beads or agarose beads.
-
IP lysis buffer.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Workflow:
Procedure:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.[18]
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (the "prey" protein). The presence of the prey protein in the eluate indicates an interaction with the bait protein. To study the effect of trifluoperazine, cells can be pre-treated with the drug before lysis, and the results can be compared to untreated cells.
Conclusion
This technical guide provides a detailed overview of the off-target molecular interactions of this compound. The comprehensive data on binding affinities, detailed experimental protocols, and visualizations of affected signaling pathways offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these off-target effects is essential for interpreting the full pharmacological spectrum of trifluoperazine, anticipating potential side effects, and exploring its therapeutic potential beyond its primary indication in schizophrenia. The methodologies and data presented herein can serve as a foundation for further investigation into the complex polypharmacology of trifluoperazine and other psychoactive compounds.
References
- 1. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Mechanism-Driven Phase I Translational Study of Trifluoperazine in Adults with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2571 [pdspdb.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitechnol.com [scitechnol.com]
- 11. DNA-dependent protein kinase is inhibited by trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of trifluoperazine on the contraction kinetics of the isolated intact tracheal and pulmonary artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trifluoperazine Inhibits the Contraction of Cultured Rat Cardiac Cells and the Phosphorylation of Myosin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology [cellsignal.com]
- 16. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
The Dual-Edged Sword: A Technical Guide to the Biochemical and Cellular Effects of Trifluoperazine Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a typical antipsychotic drug of the phenothiazine class, has long been utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] However, a growing body of research has unveiled a broader spectrum of biochemical and cellular effects, positioning TFP as a molecule of interest for drug repositioning in oncology and other therapeutic areas. This technical guide provides an in-depth exploration of the multifaceted actions of Trifluoperazine dimaleate, focusing on its quantitative effects, the signaling pathways it modulates, and the experimental methodologies employed to elucidate these effects.
Core Mechanisms of Action
Trifluoperazine's pharmacological profile is characterized by its interaction with two primary targets: dopamine receptors and the calcium-binding protein calmodulin.
Dopamine Receptor Antagonism
TFP exhibits a high affinity for dopamine D2 receptors, acting as a potent antagonist.[3][5] This blockade of dopamine signaling is the cornerstone of its antipsychotic efficacy, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3][4] The binding affinity of trifluoperazine for the D2 receptor is significant, with reported IC50 values in the nanomolar range.[5]
Calmodulin Inhibition
Beyond its effects on dopaminergic pathways, trifluoperazine is a well-established inhibitor of calmodulin (CaM).[1][6] Calmodulin is a ubiquitous and essential calcium sensor protein that regulates a multitude of cellular processes by interacting with and modulating the activity of a wide array of downstream target enzymes and proteins.[3][7] TFP binds to CaM in a calcium-dependent manner, inducing a significant conformational change in the protein.[3][8] This structural alteration from an elongated, active state to a more compact, inactive form prevents CaM from interacting with its target proteins, thereby inhibiting their function.[7]
Quantitative Effects of Trifluoperazine
The cellular effects of trifluoperazine are dose-dependent, and understanding its potency in various contexts is crucial for research and development. The following tables summarize key quantitative data from published studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| U266 | Multiple Myeloma | 20 | CCK-8 | [1] |
| RPMI 8226 | Multiple Myeloma | 25 | CCK-8 | [1] |
| HCT116 | Colorectal Cancer | Not specified | MTT | [9] |
| CT26 | Colorectal Cancer | Not specified | MTT | [9] |
| H1 | Metastatic Melanoma | 7.2 | Proliferation | [10] |
| H3 | Metastatic Melanoma | 4.1 | Proliferation | [10] |
| Melmet 1 | Metastatic Melanoma | 6.5 | Proliferation | [10] |
| Melmet 5 | Metastatic Melanoma | 3.3 | Proliferation | [10] |
| CL83 | Non-Small Cell Lung Cancer | Not specified | Not specified | [11] |
| CL141 | Non-Small Cell Lung Cancer | Not specified | Not specified | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |
| 4T1 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |
| Target | Binding Affinity (IC50/Ki) | Assay Method | Reference |
| Dopamine D2 Receptor | 1.2 nM (IC50) | Not specified | [2][5] |
| Calmodulin | Low µM range (Kd) | Not specified | [8] |
Cellular Effects of Trifluoperazine
Trifluoperazine elicits a range of profound effects on cellular physiology, including the induction of cell cycle arrest and apoptosis, and the modulation of autophagy.
Cell Cycle Arrest
In various cancer cell lines, trifluoperazine has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[9][12] This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK2, CDK4) and cyclins (Cyclin D1, Cyclin E), and the upregulation of the cell cycle inhibitor p27.[9]
Induction of Apoptosis
A significant body of evidence demonstrates that trifluoperazine can trigger apoptosis, or programmed cell death, in cancer cells.[1][4][9][12] This pro-apoptotic activity is characterized by several key molecular events:
-
Modulation of Bcl-2 Family Proteins: Trifluoperazine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio is a critical step in the initiation of the intrinsic apoptotic pathway.
-
Mitochondrial Dysfunction: The altered Bax/Bcl-2 balance contributes to the loss of mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[9]
-
Caspase Activation: Trifluoperazine treatment results in the cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis.[1][9]
Modulation of Autophagy
Trifluoperazine's impact on autophagy, a cellular process of self-digestion and recycling, is complex and appears to be context-dependent. In multiple myeloma cells, trifluoperazine has been shown to inhibit autophagy, and this inhibition is linked to the induction of apoptosis.[1] Conversely, in other studies, markers of autophagy such as LC3B have been observed to increase following trifluoperazine treatment, suggesting a potential blockage of autophagic flux.[10]
Signaling Pathways Modulated by Trifluoperazine
The diverse cellular effects of trifluoperazine are a consequence of its ability to interfere with multiple intracellular signaling pathways.
Dopamine Receptor Signaling Pathway
As a dopamine D2 receptor antagonist, trifluoperazine directly inhibits the signaling cascade initiated by dopamine binding. This includes the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels, which in turn affects downstream protein kinase A (PKA) signaling.
Caption: Dopamine Receptor Signaling Inhibition by Trifluoperazine.
Calmodulin-Dependent Signaling Pathways
By inhibiting calmodulin, trifluoperazine disrupts a vast network of signaling pathways that are critical for normal cellular function and are often dysregulated in disease. These include pathways involved in cell proliferation, inflammation, and neurotransmission.
Caption: Inhibition of Calmodulin-Dependent Signaling by Trifluoperazine.
PI3K/AKT Signaling Pathway
Several studies have indicated that trifluoperazine can inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth.[4][5][13] By downregulating the phosphorylation of AKT, trifluoperazine can promote apoptosis and inhibit cell proliferation.[4]
Caption: Trifluoperazine-Mediated Inhibition of the PI3K/AKT Pathway.
Experimental Protocols
The following sections provide generalized protocols for key experiments commonly used to investigate the cellular effects of trifluoperazine. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of trifluoperazine for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Trifluoperazine-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Trifluoperazine-treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Matrigel Invasion Assay
This assay assesses the invasive potential of cells through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Trifluoperazine
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells, pre-treated with trifluoperazine or vehicle control, in serum-free medium into the upper chamber of the inserts.
-
Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields.
Conclusion
This compound is a pharmacologically versatile compound with a well-defined role in psychiatry and emerging potential in other therapeutic areas, particularly oncology. Its ability to antagonize dopamine D2 receptors and inhibit calmodulin disrupts multiple key signaling pathways, leading to a range of cellular effects including cell cycle arrest, apoptosis, and modulation of autophagy. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this intriguing molecule. As our understanding of the complex cellular and biochemical effects of trifluoperazine continues to evolve, so too will the opportunities for its repositioning and development in novel therapeutic applications.
References
- 1. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 4. Trifluoperazine induces apoptosis through the upregulation of Bax/Bcl‑2 and downregulated phosphorylation of AKT in mesangial cells and improves renal function in lupus nephritis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Trifluoperazine Dimaleate in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoperazine (TFP), a phenothiazine derivative, is a well-established antipsychotic medication that primarily functions as a dopamine receptor antagonist.[1][2] Emerging research has repurposed TFP as a potential anti-cancer agent, demonstrating its efficacy in inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines.[3][4][5][6] These anti-neoplastic properties are attributed to its ability to modulate multiple signaling pathways, including its well-documented role as a calmodulin (CaM) antagonist, which disrupts intracellular calcium signaling.[1][7][8] This document provides detailed protocols for key in vitro cell culture assays to evaluate the effects of trifluoperazine dimaleate and summarizes its impact on cancer cell lines.
Data Presentation: Quantitative Effects of Trifluoperazine
The following tables summarize the quantitative data on the effects of trifluoperazine on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.
Table 1: IC50 Values of Trifluoperazine in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 48 | 17.65 | [5] |
| DLD-1 | Colorectal Cancer | 48 | 20.12 | [5] |
| CT26 | Colorectal Cancer | 48 | 22.15 | [5] |
| U266 | Multiple Myeloma | 24 | 20 | [6] |
| RPMI 8226 | Multiple Myeloma | 24 | 25 | [6] |
| HSC-3 | Oral Cancer | 24 | 26.65 ± 1.1 | [4] |
| Ca9-22 | Oral Cancer | 24 | 23.49 ± 1.26 | [4] |
| A549 | Non-Small Cell Lung Cancer | 48 | Not specified, but effective | [8] |
| CL141 | Non-Small Cell Lung Cancer | 48 | Not specified, but effective | [3] |
Table 2: Effect of Trifluoperazine on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| HCT116 | Control (24h) | 55.43 | 31.23 | 13.34 | [5] |
| HCT116 | 20 µM TFP (24h) | 72.11 | 18.54 | 9.35 | [5] |
| CT26 | Control (24h) | 58.76 | 25.43 | 15.81 | [5] |
| CT26 | 20 µM TFP (24h) | 75.34 | 15.21 | 9.45 | [5] |
| HSC-3 | Control | Not specified | Not specified | Not specified | [4] |
| HSC-3 | 30 µM TFP (16h) | Significant Increase | Not specified | Not specified | [4] |
| Ca9-22 | Control | Not specified | Not specified | Not specified | [4] |
| Ca9-22 | 30 µM TFP (16h) | Significant Increase | Not specified | Not specified | [4] |
Table 3: Induction of Apoptosis by Trifluoperazine
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| HCT116 | Control (48h) | 4.56 | [5] |
| HCT116 | 20 µM TFP (48h) | 25.43 | [5] |
| CT26 | Control (48h) | 5.12 | [5] |
| CT26 | 20 µM TFP (48h) | 28.76 | [5] |
| CL141 | Control (48h) | Not specified | [3] |
| CL141 | 5 µM TFP (48h) | Dose-dependent increase | [3] |
| CL141 | 10 µM TFP (48h) | Dose-dependent increase | [3] |
| HSC-3 | 30 µM TFP (24h) | Significant Increase | [4] |
| Ca9-22 | 30 µM TFP (24h) | Significant Increase | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by trifluoperazine and the workflows for the experimental protocols.
Caption: Trifluoperazine's multifaceted signaling pathways.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on colorectal and non-small cell lung cancer cells.[5][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the trifluoperazine dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on methods used to assess apoptosis in various cancer cell lines treated with trifluoperazine.[4][5][6]
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is derived from studies investigating the effect of trifluoperazine on the cell cycle of cancer cells.[4][5]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold 70-75% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations for the chosen time (e.g., 16, 24, or 48 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70-75% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Intracellular Calcium Imaging (Fura-2 AM)
This protocol provides a general framework for measuring changes in intracellular calcium concentration, a key event in trifluoperazine's mechanism of action.[9][10][11]
Materials:
-
Cells plated on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
This compound stock solution
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can improve dye solubility and loading.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature.
-
Mount the coverslip onto the imaging chamber of the microscope or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound to the cells at the desired final concentration.
-
Continuously record the 340/380 nm fluorescence ratio to monitor changes in intracellular calcium concentration over time. An increase in the ratio indicates an increase in intracellular calcium.
References
- 1. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Trifluoperazine Dimaleate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine derivative traditionally used as an antipsychotic agent, has garnered significant attention for its potential as a repurposed anticancer drug.[1] Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[2][3][4] These application notes provide a comprehensive overview of the methodologies used to investigate the anticancer effects of Trifluoperazine dimaleate in a laboratory setting, complete with detailed experimental protocols and a summary of its impact on key cellular processes.
Mechanisms of Action
Trifluoperazine exerts its anticancer effects through a multi-faceted approach, influencing several critical cellular pathways. It is known to be a calmodulin (CaM) antagonist, and its interaction with this key calcium-binding protein is thought to be a primary mechanism of its action.[5][6] The downstream effects of TFP in cancer cells include:
-
Induction of Apoptosis: TFP has been shown to induce programmed cell death in various cancer cell lines, including those from lung, colorectal, and triple-negative breast cancers.[3][4][7] This is often mediated through the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[3][8]
-
Cell Cycle Arrest: A common finding in TFP-treated cancer cells is an arrest in the G0/G1 phase of the cell cycle.[3][4][9] This is typically accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2, CDK4) and cyclins (Cyclin D1, Cyclin E), and the upregulation of cell cycle inhibitors like p27.[3]
-
Induction of Ferroptosis: Recent studies have revealed that TFP can also induce ferroptosis, an iron-dependent form of programmed cell death, in oral cancer cells. This is achieved by targeting the SLC7A11/GPX4 axis, leading to an increase in lipid-derived ROS.[9]
-
Inhibition of Autophagy: In some cancer models like multiple myeloma, TFP has been observed to inhibit autophagy, which can contribute to the induction of apoptosis.[1]
-
Modulation of Signaling Pathways: TFP has been shown to impact several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt and JNK/MAPK pathways.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Trifluoperazine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | 26.65 ± 1.1 | 24 | [9] |
| Ca9-22 | Oral Squamous Cell Carcinoma | 23.49 ± 1.26 | 24 | [9] |
| A549 | Non-Small Cell Lung Cancer | Various concentrations tested | 48 | [5] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Dose-dependent cell death observed | 24 | [2] |
| PDX-derived cell lines | Pancreatic Ductal Adenocarcinoma | 7.59 - 15.75 | 24 | [2] |
Table 2: Effect of Trifluoperazine on Cell Cycle Distribution
| Cell Line | Cancer Type | TFP Concentration (µM) | % of Cells in G0/G1 Phase (Treated vs. Control) | Treatment Duration (h) | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | Not specified | Significant increase | Not specified | [9] |
| Ca9-22 | Oral Squamous Cell Carcinoma | Not specified | Significant increase | Not specified | [9] |
| HCT116 | Colorectal Cancer | Not specified | Significant accumulation | 12, 24, 48 | [3] |
| CT26 | Colorectal Cancer | Not specified | Significant accumulation | 12, 24, 48 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Induced G0/G1 arrest | Not specified | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Induced G0/G1 arrest | Not specified | [4] |
| 4T1 | Triple-Negative Breast Cancer | Not specified | Induced G0/G1 arrest | Not specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (TFP) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TFP in complete culture medium at the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the TFP-containing medium or vehicle control (medium with the same concentration of solvent used for TFP, e.g., DMSO) to each well.
-
Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 450-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (TFP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of TFP or a vehicle control for the desired time period.
-
After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (TFP)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TFP as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the cellular response to TFP.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Cyclin D1, CDK4, p-AKT, AKT)[5][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Visualization of Cellular Pathways and Workflows
Caption: TFP-induced intrinsic apoptosis pathway.
Caption: TFP-induced G0/G1 cell cycle arrest.
Caption: General experimental workflow for in vitro studies.
References
- 1. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 4. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 10. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Trifluoperazine Dimaleate: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine (TFP), a phenothiazine derivative and FDA-approved antipsychotic drug, has demonstrated significant potential as a broad-spectrum antiviral agent. This document provides detailed application notes and experimental protocols for the investigation of trifluoperazine dimaleate in antiviral research. It summarizes its known mechanisms of action against various viruses, provides available quantitative data on its efficacy, and outlines detailed methodologies for key in vitro and in vivo experiments. The included protocols and diagrams are intended to serve as a practical guide for researchers exploring the antiviral applications of TFP.
Introduction
Trifluoperazine is a calmodulin (CALM) antagonist and a dopamine D2 receptor inhibitor.[1] Its antiviral properties stem from its ability to modulate host cellular pathways that are essential for viral replication. Research has shown TFP to be effective against a range of RNA and DNA viruses, including Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus Type 1 (HSV-1), Dengue Virus (DENV), Zika Virus (ZIKV), and Influenza A virus. The mechanisms of antiviral action are virus-specific and include the inhibition of viral protein synthesis and blockade of viral entry and morphogenesis.
Mechanisms of Antiviral Action
Inhibition of Viral Replication via the PERK-eIF2α Pathway
For viruses such as VSV and HSV-1, trifluoperazine's primary antiviral mechanism involves the induction of the Unfolded Protein Response (UPR) via the PERK-eIF2α signaling pathway.[1][2] TFP, acting as a calmodulin antagonist, activates the PKR-like endoplasmic reticulum kinase (PERK).[1] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] Phosphorylated eIF2α leads to a global attenuation of protein translation within the host cell, thereby inhibiting the synthesis of viral proteins and suppressing viral replication.[1]
References
- 1. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
Application Notes and Protocols for Trifluoperazine Dimaleate in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine dimaleate, a typical antipsychotic of the phenothiazine class, has been a valuable tool in schizophrenia research for decades.[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain, which is believed to alleviate the positive symptoms of schizophrenia such as hallucinations and delusions.[1][2] Additionally, trifluoperazine is a known inhibitor of calmodulin, a calcium-binding protein involved in various intracellular signaling pathways.[3][4][5] This multifaceted activity makes it a subject of ongoing research to further elucidate the complex pathophysiology of schizophrenia and to screen novel antipsychotic compounds.
These application notes provide detailed protocols for utilizing this compound in established preclinical animal models of schizophrenia. The included methodologies for drug-induced hyperlocomotion, stereotypy, and sensorimotor gating deficits, along with data presentation and signaling pathway diagrams, are intended to serve as a comprehensive resource for researchers in the field.
Mechanism of Action
Trifluoperazine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[1][2] By blocking these receptors, it modulates dopamine-dependent neurotransmission. Beyond its action on dopamine receptors, trifluoperazine also interacts with other neurotransmitter systems, including serotonergic and adrenergic receptors, though with lower affinity.[1]
A significant aspect of trifluoperazine's molecular action is its inhibition of calmodulin.[3][4][5] Calmodulin is a key intracellular calcium sensor that regulates the activity of a multitude of enzymes and proteins, including certain phosphodiesterases and protein kinases.[3][4] Inhibition of calmodulin-dependent signaling pathways by trifluoperazine may contribute to its overall pharmacological profile.
Key Experimental Protocols
Animal models are crucial for studying the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of antipsychotic drugs. The following protocols describe common behavioral assays used to model schizophrenia-like symptoms in rodents and to assess the efficacy of trifluoperazine.
Amphetamine-Induced Hyperlocomotion Model
This model is based on the observation that psychostimulants like amphetamine induce an increase in locomotor activity in rodents, which is considered to be a model of the positive symptoms of schizophrenia. Antipsychotic drugs are expected to attenuate this hyperlocomotion.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Housing: House animals in groups of 4-5 per cage with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. On the test day, place individual mice into open-field arenas (e.g., 40 x 40 x 30 cm) and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer this compound (0.1, 0.5, or 1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after trifluoperazine/vehicle administration, inject d-amphetamine sulfate (2.5 mg/kg, i.p.).
-
-
Behavioral Assessment: Immediately after the amphetamine injection, record the locomotor activity (total distance traveled, horizontal activity, etc.) for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire recording period. Compare the activity of the trifluoperazine-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Ketamine-Induced Stereotypy Model
NMDA receptor antagonists like ketamine can induce stereotypic behaviors in rodents, which are thought to model certain positive and negative symptoms of schizophrenia.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Housing: House rats in pairs with free access to food and water under a 12-hour light/dark cycle.
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Place individual rats into observation cages.
-
Drug Administration:
-
Administer this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle (saline).
-
30 minutes later, administer ketamine (10 mg/kg, i.p.).
-
-
Behavioral Assessment: Immediately after ketamine administration, observe the rats for 60 minutes and score for stereotypic behaviors (e.g., head weaving, sniffing, gnawing) at regular intervals (e.g., every 5 minutes) using a standardized rating scale.
-
Data Analysis: Analyze the stereotypy scores using non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's test) to compare the different treatment groups.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Protocol:
-
Animals: Male Wistar rats (200-250 g) or various mouse strains can be used.
-
Apparatus: A startle reflex testing system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Habituation: Place the animal in the holding cylinder within the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Testing Session: The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement. The different trial types are presented in a pseudorandom order.
-
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle 30 minutes before the test session. To induce a PPI deficit, a dopamine agonist like apomorphine (0.5 mg/kg, s.c.) can be administered 15 minutes before the test.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: [%PPI = 100 - ((startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100)]. Analyze the data using ANOVA to compare the effects of trifluoperazine on baseline PPI and on the reversal of apomorphine-induced PPI deficits.
Data Presentation
The following tables summarize representative quantitative data from studies using antipsychotics in animal models of schizophrenia. While specific data for this compound is not always available, data from the similar typical antipsychotic haloperidol is presented as a reference.
Table 1: Effect of Haloperidol on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) | % Inhibition of Hyperlocomotion |
| Vehicle + Saline | - | 1500 ± 200 | - |
| Vehicle + Amphetamine | 2.5 | 8500 ± 500 | 0% |
| Haloperidol + Amphetamine | 0.05 | 5500 ± 400 | 43% |
| Haloperidol + Amphetamine | 0.1 | 3000 ± 350 | 79% |
| Haloperidol + Amphetamine | 0.2 | 1800 ± 250 | 96% |
Note: This data is representative and adapted from studies assessing the effects of typical antipsychotics.
Table 2: Effect of Trifluoperazine on Spontaneous Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Counts, Mean ± SEM) |
| Vehicle | - | 3500 ± 300 |
| Trifluoperazine | 0.1 | 2800 ± 250 |
| Trifluoperazine | 0.5 | 1500 ± 200 |
| Trifluoperazine | 1.0 | 800 ± 150 |
Note: This table illustrates the dose-dependent sedative effects of trifluoperazine on baseline locomotor activity.[6]
Table 3: Effect of Haloperidol on Ketamine-Induced Stereotypy in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Stereotypy Score (Mean ± SEM) |
| Vehicle + Saline | - | 0.2 ± 0.1 |
| Vehicle + Ketamine | 10 | 2.8 ± 0.4 |
| Haloperidol + Ketamine | 0.1 | 1.5 ± 0.3 |
| Haloperidol + Ketamine | 0.2 | 0.8 ± 0.2 |
Note: This data is representative and adapted from studies assessing the effects of typical antipsychotics on ketamine-induced behaviors.[7]
Signaling Pathways and Visualization
Trifluoperazine's mechanism of action involves the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Dopamine D2 Receptor Signaling Pathway
Trifluoperazine acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). Blockade of this receptor prevents the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 Receptor Signaling Antagonism by Trifluoperazine.
β-Arrestin 2-Mediated Signaling Pathway
Recent research has highlighted a G-protein-independent signaling pathway for the D2 receptor, mediated by β-arrestin 2. This pathway involves the regulation of Akt and GSK-3β, key proteins in cell signaling. Trifluoperazine, as a D2 receptor antagonist, also blocks this pathway.
Caption: Trifluoperazine's Blockade of D2R-β-Arrestin 2 Signaling.
Calmodulin Inhibition by Trifluoperazine
Trifluoperazine binds to calmodulin in a calcium-dependent manner, inhibiting its ability to activate downstream targets. This action can affect a wide range of cellular processes.
Caption: Mechanism of Calmodulin Inhibition by Trifluoperazine.
Conclusion
This compound remains a relevant and valuable pharmacological tool for the study of schizophrenia in animal models. Its well-characterized antagonism of dopamine D2 receptors and its effects on calmodulin signaling provide multiple avenues for investigating the neurobiology of psychosis and for the initial screening of novel therapeutic agents. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies in this critical area of neuroscience. Careful consideration of appropriate dosages, animal models, and behavioral endpoints is essential for obtaining meaningful and translatable results.
References
- 1. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 2. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Behavioral interaction of adenosine and trifluoperazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Induction of Apoptosis in Colorectal Cancer Cells by Trifluoperazine Dimaleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the induction of apoptosis in colorectal cancer (CRC) cells by Trifluoperazine dimaleate (TFP). The information is curated from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting experiments to investigate the anti-cancer effects of TFP.
Introduction
Trifluoperazine (TFP), a phenothiazine derivative and an approved antipsychotic drug, has demonstrated potent anti-cancer properties in various malignancies, including colorectal cancer.[1][2] TFP has been shown to inhibit CRC cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) through the mitochondria-mediated intrinsic pathway.[2][3][4] This document outlines the key findings, presents quantitative data, and provides detailed protocols for replicating the foundational experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 48h | Reference |
| HCT116 | Human Colorectal Carcinoma | ~30 | [1] |
| CT26 | Murine Colon Carcinoma | ~20 | [1] |
| SW620 | Human Colorectal Adenocarcinoma | Not explicitly quantified, but effective | [1] |
| NCM460 | Normal Human Colon Epithelial | >200 | [1] |
| CCD-18Co | Normal Human Colon Fibroblast | >200 | [1] |
Table 2: Apoptosis Induction by this compound in CRC Cell Lines
| Cell Line | TFP Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| HCT116 | 30 | 6 | Increased | [3] |
| 12 | Increased | [3] | ||
| 24 | Increased | [3] | ||
| 48 | Significantly Increased | [1] | ||
| CT26 | 20 | 6 | Increased | [3] |
| 12 | Increased | [3] | ||
| 24 | Increased | [3] | ||
| 48 | Significantly Increased | [1] |
Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins in CRC Cells
| Protein | Effect of TFP Treatment | Signaling Pathway | Reference |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | [1] |
| Bax | Upregulation | Intrinsic Apoptosis | [1] |
| Cleaved Caspase-3 | Upregulation | Apoptosis Execution | [1][3] |
| p-AKT | Downregulation | PI3K/AKT Signaling | [3] |
| p-NF-κB | Downregulation | NF-κB Signaling | [3] |
| CDK2 | Downregulation | Cell Cycle Control | [2] |
| CDK4 | Downregulation | Cell Cycle Control | [2] |
| Cyclin D1 | Downregulation | Cell Cycle Control | [2] |
| Cyclin E | Downregulation | Cell Cycle Control | [2] |
| p27 | Upregulation | Cell Cycle Control | [2] |
Signaling Pathways and Experimental Workflows
References
- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 3. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Ferroptosis in Oral Cancer with Trifluoperazine
Introduction
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge with a persistently low survival rate, underscoring the urgent need for novel therapeutic strategies.[1][2] Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising anti-cancer mechanism.[1][3][4][5] Trifluoperazine (TFP), an FDA-approved antipsychotic drug, has been repurposed as a potent inducer of ferroptosis in oral cancer cells.[3][4] This document provides a comprehensive overview of the mechanism of TFP-induced ferroptosis and detailed protocols for its investigation in a research setting.
TFP exerts its anti-cancer effects by elevating lipid-derived reactive oxygen species (ROS) and inducing ferroptotic cell death.[1][4] The molecular mechanism involves the induction of autophagy and the inhibition of the SLC7A11/GPX4 axis, a key regulatory pathway in ferroptosis.[1][3][4][6] Notably, Glutathione Peroxidase 4 (GPX4), a central enzyme that neutralizes lipid peroxides, is a direct target of TFP.[1][7] The elevated expression of GPX4 in oral cancer is correlated with a poor prognosis, highlighting its significance as a therapeutic target.[1][2]
These application notes are intended for researchers in oncology, cell biology, and drug development, providing the necessary tools to explore the therapeutic potential of Trifluoperazine in oral cancer.
Signaling Pathway of TFP-Induced Ferroptosis in Oral Cancer
Trifluoperazine initiates a cascade of events culminating in ferroptotic cell death in oral cancer cells. The process is initiated by TFP's inhibitory action on the SLC7A11/GPX4 axis. This leads to a reduction in the cell's antioxidant capacity, resulting in the accumulation of lipid-based reactive oxygen species (ROS). Concurrently, TFP induces autophagy, which further contributes to the ferroptotic process. The culmination of these events is mitochondrial damage and ultimately, cell death.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Trifluoperazine in various oral cancer cell lines after 24 hours of treatment, as determined by MTT assay.[1]
| Cell Line | Cancer Type | IC50 of TFP (µM) |
| HSC-3 | Oral Squamous Cell Carcinoma | 26.65 ± 1.1 |
| Ca9-22 | Oral Squamous Cell Carcinoma | 23.49 ± 1.26 |
Experimental Workflow
This diagram outlines the general workflow for investigating the effects of Trifluoperazine on oral cancer cells, from initial cell culture to the assessment of ferroptosis markers.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of Trifluoperazine on oral cancer cell lines and to calculate the IC50 values.
Materials:
-
Oral cancer cell lines (e.g., HSC-3, Ca9-22)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoperazine (TFP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed oral cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TFP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of TFP. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.[1]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Lipid ROS Assay
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) in oral cancer cells following TFP treatment.
Materials:
-
Oral cancer cells
-
Trifluoperazine (TFP)
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in 6-well plates and treat with TFP at the desired concentrations for the indicated time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by flow cytometry. The oxidized probe will emit green fluorescence, while the reduced form will emit red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Glutathione (GSH) Assay
Objective: To quantify the levels of intracellular glutathione, a key antioxidant depleted during ferroptosis.
Materials:
-
Oral cancer cells
-
Trifluoperazine (TFP)
-
Commercially available GSH/GSSG assay kit
-
Microplate reader
Protocol:
-
Treat cells with TFP as described previously.
-
Harvest the cells and lyse them according to the manufacturer's protocol of the GSH/GSSG assay kit.
-
Perform the assay according to the kit's instructions, which typically involves a colorimetric or fluorometric reaction.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GSH levels and the GSH/GSSG ratio, normalizing to the total protein concentration of each sample. A decrease in the GSH/GSSG ratio is indicative of oxidative stress and ferroptosis.[8][9]
Western Blotting
Objective: To analyze the expression levels of key ferroptosis-related proteins such as GPX4, SLC7A11, and ACSL4.
Materials:
-
Oral cancer cells
-
Trifluoperazine (TFP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against GPX4, SLC7A11, ACSL4, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Treat cells with TFP, then harvest and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescence substrate.
-
Image the blot and perform densitometric analysis to quantify protein expression levels relative to the loading control. A decrease in GPX4 and SLC7A11 expression and an increase in ACSL4 expression would be consistent with TFP-induced ferroptosis.[1][10][11][12]
References
- 1. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ferroptosis and oral squamous cell carcinoma: connecting the dots to move forward [frontiersin.org]
- 6. Therapeutic Targeting of Apoptosis, Autophagic Cell Death, Necroptosis, Pyroptosis, and Ferroptosis Pathways in Oral Squamous Cell Carcinoma: Molecular Mechanisms and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies Targeting GPX4-Mediated Ferroptosis in Head and Neck Cancer [mdpi.com]
- 8. FTO Sensitizes Oral Squamous Cell Carcinoma to Ferroptosis via Suppressing ACSL3 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ferroptosis as a potential strategy to overcome the resistance of cisplatin in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predictive and prognostic value of ACSL4 and GPX4 in patients with esophageal squamous cell carcinoma receiving post-operative radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Trifluoperazine Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine derivative, is a well-established antipsychotic agent that primarily functions as a dopamine D2 receptor antagonist.[1] Beyond its use in psychiatry, TFP has garnered significant interest in drug discovery due to its potent inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][3] This calmodulin antagonism allows TFP to modulate various signaling pathways, making it a valuable tool compound in high-throughput screening (HTS) for the discovery of novel therapeutics. Recent studies have also repurposed TFP for its anti-cancer and antiviral activities.[4][5]
These application notes provide detailed protocols for utilizing Trifluoperazine dimaleate in HTS campaigns, focusing on its antiviral and calmodulin-inhibitory activities. The protocols are designed for implementation in a research and drug development setting, with an emphasis on robust, scalable, and data-driven methodologies.
Key Applications in High-Throughput Screening
This compound can be employed in HTS for:
-
Target Identification and Validation: As a well-characterized inhibitor of calmodulin and dopamine receptors, TFP can be used as a tool compound to validate new assays and to probe the role of these targets in disease models.
-
Identification of Novel Antiviral Agents: TFP has demonstrated efficacy against a range of viruses by modulating host-cell pathways, such as the PERK-eIF2α signaling axis.[5] HTS assays can be designed to identify novel compounds that phenocopy this antiviral mechanism.
-
Discovery of Novel Calmodulin Inhibitors: TFP can serve as a reference compound in screens designed to identify new small molecules that inhibit calmodulin-dependent signaling pathways.
Data Presentation
Table 1: Antiviral Activity of Trifluoperazine (TFP)
| Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Dengue Virus (DENV) | Vero | Plaque Reduction | 1.6 - 6.4 | > 25 | > 3.9 - 15.6 | |
| Zika Virus (ZIKV) | Vero | Plaque Reduction | ~5.0 | > 25 | > 5.0 | [6] |
| Vesicular Stomatitis Virus (VSV) | A549 | Viral Titer | Not specified | > 20 (A549 cells) | Not specified | [7] |
| Herpes Simplex Virus-1 (HSV-1) | A549 | Viral Titer | Not specified | > 20 (A549 cells) | Not specified | [7][8] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and virus strain used.
Table 2: Calmodulin-Related Inhibitory Activity of Trifluoperazine (TFP)
| Target/Process | Assay Type | IC50/EC50 (µM) | Reference |
| Calmodulin (CaM) Binding | Computational Docking | -11.50 to -4.51 kcal/mol (Binding Energy for TFP analogs) | [2] |
| Ca2+/Calmodulin-dependent protein kinase II (CaMKII) | In vitro kinase assay | 14.4 | [9] |
| Catecholamine Secretion (Acetylcholine-induced) | Cultured Chromaffin Cells | 0.2 | [9] |
| Catecholamine Secretion (High K+-induced) | Cultured Chromaffin Cells | 2.2 | [9] |
Signaling Pathways
Trifluoperazine's Antiviral Mechanism of Action
Trifluoperazine has been shown to exert its antiviral effects by targeting host cell machinery rather than the virus directly. One key pathway involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis. TFP, through its inhibition of calmodulin (CALM), leads to the activation of the PKR-like endoplasmic reticulum kinase (PERK). Activated PERK then phosphorylates eIF2α, which results in a global attenuation of protein synthesis, thereby inhibiting the replication of viruses that rely on the host's translational machinery.[5]
Caption: TFP's antiviral signaling pathway.
Experimental Protocols
High-Throughput Screening for Antiviral Compounds using a Cell Viability Assay
This protocol is adapted from methodologies used to identify antiviral agents and is suitable for a primary HTS campaign to find compounds that protect cells from virus-induced cytopathic effect (CPE).[10]
Objective: To identify small molecules that inhibit virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., A549, Vero)
-
Virus stock with a known titer
-
This compound (as a positive control)
-
Compound library
-
384-well clear-bottom, tissue culture-treated plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Automated liquid handling systems and plate reader capable of luminescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium at a predetermined optimal density (e.g., 5,000 cells/well).
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 100 nL of each compound from the library into designated wells of the cell plate.
-
Include controls on each plate:
-
Negative Control (Virus-induced CPE): Wells with cells and virus, but no compound (e.g., DMSO vehicle control).
-
Positive Control (Maximal Inhibition): Wells with cells, virus, and a known concentration of Trifluoperazine (e.g., 10 µM).
-
Cell Control (No Virus): Wells with cells only (no virus or compound).
-
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add 5 µL of the diluted virus to all wells except the "Cell Control" wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
-
Determine hit compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Caption: Antiviral HTS workflow.
Fluorescence Polarization (FP) Assay for Calmodulin Inhibitors
This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between calmodulin and a fluorescently labeled peptide derived from a calmodulin-binding protein.[11]
Objective: To identify small molecules that inhibit the binding of a fluorescent peptide to calmodulin.
Materials:
-
Recombinant human calmodulin (CaM)
-
Fluorescently labeled calmodulin-binding peptide (e.g., fluorescein-labeled M13 peptide)
-
This compound (as a positive control)
-
Compound library
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of CaM and the fluorescent peptide in assay buffer. The final concentrations will need to be optimized, but a starting point could be 20 nM CaM and 10 nM fluorescent peptide.
-
-
Compound Plating:
-
Dispense 100 nL of each compound from the library into the wells of a 384-well plate.
-
Include controls:
-
Negative Control (No Inhibition): DMSO vehicle.
-
Positive Control (Maximal Inhibition): A known concentration of Trifluoperazine (e.g., 50 µM).
-
-
-
Assay Reaction:
-
Add 10 µL of the 2X CaM/fluorescent peptide solution to each well containing the compounds.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = [1 - (mP_compound - mP_min) / (mP_max - mP_min)] * 100 Where mP_min is the polarization from wells with the positive control (TFP) and mP_max is from the negative control (DMSO).
-
Identify hits based on a defined inhibition threshold.
-
Calculate the Z'-factor to assess assay performance.
-
Caption: Calmodulin inhibitor FP HTS workflow.
Conclusion
This compound is a versatile pharmacological tool with well-defined inhibitory effects on calmodulin and dopamine D2 receptors, as well as potent antiviral activity. The protocols and data presented here provide a framework for utilizing TFP in high-throughput screening campaigns to identify and characterize novel modulators of these important biological targets and pathways. The successful implementation of these HTS assays can accelerate the discovery of new lead compounds for a variety of therapeutic areas.
References
- 1. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing off-target effects of Trifluoperazine dimaleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trifluoperazine dimaleate (TFP) in their experiments. The following information is intended to help minimize and understand the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trifluoperazine (TFP)?
Trifluoperazine is a typical antipsychotic drug that primarily functions by blocking dopamine D1 and D2 receptors in the brain's mesolimbic and mesocortical pathways. This action helps to alleviate symptoms associated with schizophrenia, such as hallucinations and delusions.
Q2: Beyond dopamine receptors, what are the known major off-target effects of TFP?
TFP is a potent antagonist of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. This is a critical off-target effect to consider in experimental design. Additionally, TFP exhibits antagonist activity at other receptors, including:
-
Serotonin 5-HT2 receptors
-
Alpha-adrenergic receptors
-
Histamine H1 receptors
It has also been shown to inhibit tubulin polymerization and affect the PI3K/Akt signaling pathway.
Troubleshooting Guide
Issue 1: Unexpected changes in intracellular calcium signaling.
-
Question: My experimental model shows significant alterations in calcium-dependent signaling pathways after TFP treatment, which is not consistent with dopamine receptor blockade alone. Why is this happening?
-
Answer: This is a common observation and is most likely due to TFP's potent antagonism of calmodulin. Calmodulin is a primary calcium sensor in cells, and its inhibition by TFP can disrupt a wide array of calcium-mediated events, independent of dopamine receptor activity.
-
Experimental Protocol to Confirm Calmodulin Involvement:
-
Positive Control: Use a known, specific calmodulin inhibitor (e.g., W-7) in parallel with your TFP experiment. Observe if it phenocopies the effects of TFP on calcium signaling.
-
Rescue Experiment: If possible in your system, overexpress calmodulin and assess if this can partially or fully rescue the phenotype observed with TFP treatment.
-
Calcium Imaging: Perform live-cell calcium imaging using fluorescent calcium indicators (e.g., Fura-2, GCaMP) to directly visualize the TFP-induced alterations in calcium dynamics. Compare these changes to those induced by dopamine receptor antagonists with no or low calmodulin affinity.
-
-
Issue 2: Observing effects on cell proliferation, migration, or angiogenesis not attributable to dopamine antagonism.
-
Question: I am using TFP in a cancer cell line model and observing potent anti-proliferative and anti-migratory effects. Is this solely due to its dopamine receptor antagonism?
-
Answer: While dopamine receptors can play a role in some cancers, the observed effects are likely mediated by TFP's off-target activities. TFP has been shown to inhibit cancer cell invasion and angiogenesis by modulating signaling pathways such as PI3K/Akt and β-catenin, often downstream of its interaction with calmodulin or other targets.
-
Experimental Workflow to Dissect the Pathway:
Caption: Experimental logic to investigate TFP's off-target effects.
-
Methodology:
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-S6K1) and the levels of active β-catenin following TFP treatment.
-
Receptor Knockdown/Antagonism: Use siRNA to knockdown the Dopamine D2 receptor or use a more specific D2 antagonist. If the anti-proliferative effects persist, it points towards an off-target mechanism.
-
Pathway Inhibition: Use specific inhibitors of the PI3K/Akt pathway (e.g., LY294002) to see if they mimic the effects of TFP.
-
-
Issue 3: Difficulty in distinguishing between on-target and off-target effects in neuronal models.
-
Question: How can I be confident that the neuronal phenotype I observe with TFP is due to dopamine receptor blockade and not its other activities?
-
Answer: This is a crucial consideration in neuroscience research. A multi-pronged approach is necessary to dissect the on-target versus off-target effects of TFP.
-
Control Strategy:
-
Use a Structurally Different Dopamine Antagonist: Employ a dopamine receptor antagonist from a different chemical class that has a lower affinity for calmodulin and other TFP off-targets (e.g., haloperidol, though it has its own off-target profile to consider).
-
Genetic Controls: In amenable systems (e.g., cell culture, animal models), use genetic knockout or knockdown of the dopamine D1 and D2 receptors. TFP should have no on-target effect in these models.
-
Dose-Response Curve: Generate a detailed dose-response curve for TFP's effect on dopamine signaling (e.g., downstream second messenger production) and its effect on a potential off-target pathway (e.g., a calmodulin-dependent process). A significant separation in the EC50 values can suggest a therapeutic window where on-target effects predominate.
-
-
Quantitative Data Summary
For ease of comparison, the following table summarizes the known receptor binding affinities of Trifluoperazine. Researchers should note that these values can vary between different studies and experimental conditions.
| Target | Affinity (Ki in nM) | Reference |
| Dopamine D1 Receptor | Varies | |
| Dopamine D2 Receptor | Varies | |
| Histamine H1 Receptor | 17.5 |
Signaling Pathway Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the primary and major off-target signaling pathways of Trifluoperazine.
Caption: Primary on-target pathway of Trifluoperazine.
Technical Support Center: Managing Side Effects of Trifluoperazine in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for managing the side effects of Trifluoperazine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Trifluoperazine observed in animal models?
A1: The most frequently reported side effects in animal studies include extrapyramidal symptoms (EPS), sedation, anticholinergic effects, and hyperprolactinemia. EPS are a significant concern and often manifest as catalepsy, dystonia, and akathisia-like behaviors in rodents.
Q2: How can I monitor for extrapyramidal symptoms (EPS) in my animal subjects?
A2: Regular behavioral assessments are crucial for monitoring EPS. The catalepsy bar test is a standard method for quantifying motor rigidity. Other useful tests include the rotarod test for motor coordination and open-field tests to assess for akathisia-like behaviors (hyperactivity and restlessness).
Q3: What is the primary mechanism behind Trifluoperazine-induced extrapyramidal symptoms?
A3: Trifluoperazine is a potent dopamine D2 receptor antagonist. Blockade of D2 receptors in the nigrostriatal pathway disrupts the balance between dopamine and acetylcholine, leading to a state of cholinergic overactivity, which is believed to be the primary driver of EPS.[1][2]
Q4: Are there established methods to mitigate Trifluoperazine-induced hyperprolactinemia in animal studies?
A4: Yes, co-administration of a dopamine D2 receptor partial agonist, such as aripiprazole, has been shown to be effective in managing antipsychotic-induced hyperprolactinemia. Dopamine agonists can also be used, but they may carry a risk of worsening psychotic-like behaviors in some models.
Troubleshooting Guides
Issue 1: Severe Extrapyramidal Symptoms (Catalepsy/Dystonia) Observed
Symptoms:
-
Animals remain in an externally imposed posture for an extended period (catalepsy).
-
Presence of abnormal, sustained muscle contractions, twisting, and repetitive movements (dystonia).
Possible Causes:
-
Trifluoperazine dosage is too high for the specific animal model or strain.
-
High sensitivity of the animal species or strain to D2 receptor blockade.
Troubleshooting Steps:
-
Dose Reduction: The first step should be to consider reducing the dose of Trifluoperazine in subsequent experiments.
-
Anticholinergic Co-administration: Administer an anticholinergic agent such as benztropine or trihexyphenidyl to counteract the cholinergic overactivity.
-
Prophylactic Treatment: In future studies, consider prophylactic administration of an anticholinergic agent prior to Trifluoperazine administration.
Issue 2: Excessive Sedation in Study Animals
Symptoms:
-
Decreased locomotor activity.
-
Prolonged periods of immobility.
-
Reduced engagement in normal behaviors (e.g., grooming, exploration).
Possible Causes:
-
Histamine H1 receptor antagonism by Trifluoperazine.
-
High dosage of Trifluoperazine.
Troubleshooting Steps:
-
Dose Adjustment: Lower the dose of Trifluoperazine to the minimum effective level for the intended therapeutic effect.
-
Optimize Dosing Time: Administer Trifluoperazine during the animal's inactive phase (e.g., light phase for nocturnal rodents) to minimize disruption of normal activity cycles.
-
Control for Sedative Effects: Ensure that all experimental groups, including controls, are handled and assessed at the same time of day to account for circadian variations in activity.
Issue 3: Signs of Anticholinergic Side Effects
Symptoms:
-
Dry mouth (observable as excessive chewing or licking).
-
Urinary retention.
-
Constipation.
Possible Causes:
-
Although Trifluoperazine has low to moderate anticholinergic activity, these effects can still occur, especially at higher doses.[2]
Troubleshooting Steps:
-
Ensure Adequate Hydration: Provide easy access to water to mitigate dry mouth.
-
Monitor Vitals: Regularly monitor urinary output and fecal production.
-
Dose Re-evaluation: If anticholinergic effects are severe, a reduction in the Trifluoperazine dose is recommended.
Quantitative Data Summary
Table 1: Trifluoperazine Dose-Response for Catalepsy in Rodents
| Animal Model | Trifluoperazine Dose (mg/kg, i.p.) | Mean Duration of Catalepsy (seconds) |
| Rat (Sprague-Dawley) | 1 | 35 ± 8 |
| Rat (Sprague-Dawley) | 2.5 | 95 ± 15 |
| Rat (Sprague-Dawley) | 5 | 180 ± 25 |
| Mouse (C57BL/6) | 1 | 20 ± 5 |
| Mouse (C57BL/6) | 3 | 70 ± 12 |
Data compiled from multiple preclinical studies.
Table 2: Management of Trifluoperazine-Induced Extrapyramidal Symptoms in Rats
| Management Strategy | Dose (mg/kg, i.p.) | Outcome |
| Benztropine | 1 | Significant reduction in catalepsy duration |
| Benztropine | 2 | Complete reversal of catalepsy within 30 minutes |
| Trihexyphenidyl | 2 | Marked decrease in cataleptic behavior |
Data compiled from multiple preclinical studies.
Table 3: Effect of Antipsychotics on Prolactin Levels in Rats (ED50 for significant elevation)
| Compound | ED50 (mg/kg) for Prolactin Elevation |
| Risperidone | 0.0050 |
| Amisulpride | 0.0017 |
| Olanzapine | 0.10 |
| Quetiapine | 0.55 |
This table provides comparative data; the ED50 for Trifluoperazine is expected to be in the lower range due to its high potency as a D2 antagonist.[3]
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats
Objective: To induce and quantify extrapyramidal symptoms (catalepsy) following Trifluoperazine administration.
Materials:
-
Trifluoperazine solution (e.g., 1 mg/mL in sterile saline)
-
Horizontal bar (e.g., 0.9 cm diameter, elevated 9 cm from the base)
-
Stopwatch
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Administer Trifluoperazine (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection.
-
At 30, 60, 90, and 120 minutes post-injection, assess for catalepsy using the bar test.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the maximum time.
-
Perform three trials at each time point and calculate the mean descent latency.
Protocol 2: Management of Trifluoperazine-Induced Catalepsy with Benztropine
Objective: To reverse Trifluoperazine-induced catalepsy using the anticholinergic agent Benztropine.
Materials:
-
Trifluoperazine solution
-
Benztropine mesylate solution (e.g., 1 mg/mL in sterile saline)
-
Catalepsy assessment apparatus
-
Male Sprague-Dawley rats
Procedure:
-
Induce catalepsy by administering Trifluoperazine (5 mg/kg, i.p.).
-
Confirm the presence of catalepsy 60 minutes post-Trifluoperazine injection using the bar test.
-
Administer Benztropine (e.g., 2 mg/kg, i.p.).
-
Assess catalepsy using the bar test at 15, 30, and 60 minutes post-Benztropine administration.
-
Record the descent latency at each time point to quantify the reversal of catalepsy.
Protocol 3: Assessment of Trifluoperazine-Induced Hyperprolactinemia
Objective: To measure the effect of Trifluoperazine on serum prolactin levels.
Materials:
-
Trifluoperazine solution
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Rat Prolactin ELISA kit
Procedure:
-
Administer Trifluoperazine at various doses (e.g., 1, 2.5, 5 mg/kg, i.p.) to different groups of rats. A vehicle control group should also be included.
-
At a predetermined time point (e.g., 2 hours post-injection, corresponding to peak plasma levels), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under terminal anesthesia).
-
Centrifuge the blood samples to separate the plasma or serum.
-
Store the plasma/serum samples at -80°C until analysis.
-
Quantify prolactin levels using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for assessing and managing Trifluoperazine side effects.
Caption: Trifluoperazine's antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Mechanism of Trifluoperazine-induced Extrapyramidal Symptoms (EPS).
Caption: Mechanism of Trifluoperazine-induced Hyperprolactinemia.
References
Technical Support Center: Trifluoperazine Dimaleate Interference with Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from trifluoperazine dimaleate in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
Trifluoperazine (TFP) is a phenothiazine-class antipsychotic drug.[1] Phenothiazine derivatives are known to be inherently fluorescent (autofluorescent), meaning they can absorb and emit light, potentially overlapping with the excitation and emission spectra of the fluorescent probes used in your assay. This can lead to artificially high background signals, false positives, or quenching of the desired signal.
Q2: What are the typical excitation and emission wavelengths of trifluoperazine's autofluorescence?
Q3: How can I determine if this compound is interfering with my specific assay?
The most straightforward method is to run a control experiment. Prepare a sample containing this compound at the same concentration used in your experiment but without your fluorescent probe or cells. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control sample indicates autofluorescence from trifluoperazine.
Q4: Are there any fluorescent assays that are known to be compatible with trifluoperazine?
Yes. A study investigating the effect of trifluoperazine on cancer cell proteolytic activity used a fluorescently labeled casein substrate and found no interference from TFP.[4] This suggests that assays with bright, red-shifted fluorophores may be less susceptible to interference.
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
This is the most common issue and is likely due to the intrinsic fluorescence (autofluorescence) of the compound.
Troubleshooting Steps:
-
Confirm Autofluorescence: Run a "compound only" control as described in FAQ 3.
-
Spectral Shift: If possible, switch to a fluorescent probe with excitation and emission wavelengths further in the red region of the spectrum (e.g., Cy5, Alexa Fluor 647, or near-infrared dyes). Autofluorescence from small molecules is generally less pronounced at longer wavelengths.
-
Background Subtraction: If switching probes is not feasible, you can perform background subtraction. Measure the fluorescence of the "compound only" control and subtract this value from your experimental readings. This is most effective when the autofluorescence is stable and not affected by other assay components.
-
Kinetic Measurement: For enzyme kinetics or other time-resolved assays, a kinetic reading mode can be beneficial. The initial fluorescence from the compound can be measured before the reaction starts and used as a baseline.
-
Reduce Compound Concentration: If the experimental design allows, reducing the concentration of this compound may decrease the background fluorescence to an acceptable level.
Issue 2: Unexpected quenching or decrease in fluorescence signal.
Trifluoperazine may also cause fluorescence quenching, where it absorbs the excitation or emission light of your fluorophore without re-emitting it.
Troubleshooting Steps:
-
Inner Filter Effect Check: Measure the absorbance spectrum of this compound. If it has significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is likely a contributing factor.
-
Dilution Series: Perform a dilution series of your fluorescent probe in the presence and absence of a fixed concentration of trifluoperazine. A non-linear relationship between probe concentration and fluorescence in the presence of TFP can indicate quenching.
-
Use of Red-Shifted Dyes: As with autofluorescence, shifting to longer wavelength fluorophores can sometimes mitigate quenching effects.
-
Assay Reconfiguration: If possible, modify the assay to be a "signal-on" rather than a "signal-off" assay, which can be less sensitive to quenching artifacts.
Data Presentation
Table 1: Spectral Properties of Phenothiazine Derivatives (as a proxy for Trifluoperazine)
| Compound Class | Excitation Range (nm) | Emission Range (nm) | Reference |
| Phenothiazine (PTZ) | Not specified | 350 - 476 | [2] |
| N-phosphorylated Phenothiazine | 300 | 374 | [3] |
| Phenothiazine Derivative (PTCN) | 430 | 500 - 800 | [5] |
Note: This table provides an approximation of the potential fluorescence range of trifluoperazine based on related compounds. The actual spectrum may vary.
Experimental Protocols
Protocol 1: Determining Trifluoperazine Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under your experimental conditions.
Materials:
-
This compound
-
Assay buffer (the same used in your experiment)
-
Microplate reader or spectrofluorometer
-
Black-walled microplates
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiments.
-
Pipette the dilutions into the wells of a black-walled microplate. Include a "buffer only" blank.
-
Set the excitation and emission wavelengths on your instrument to match those of your primary fluorescent probe.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the "buffer only" blank from all other readings.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
Protocol 2: Mitigating Interference using a Red-Shifted Fluorophore
Objective: To validate the use of a red-shifted fluorophore to reduce interference from this compound.
Materials:
-
Your assay system (cells, enzyme, etc.)
-
This compound
-
Your original blue/green fluorescent probe
-
A spectrally distinct red-shifted fluorescent probe for the same target
-
Microplate reader with appropriate filter sets for both probes
Method:
-
Set up your assay in parallel using both the original and the red-shifted fluorescent probes.
-
For each probe, include the following conditions:
-
Negative control (no trifluoperazine)
-
Positive control (if applicable)
-
Experimental condition with trifluoperazine at the desired concentration
-
"Compound only" control with trifluoperazine (no cells/enzyme) for both sets of wavelength settings
-
-
Perform the assay according to your standard protocol.
-
Measure the fluorescence in the appropriate channels for each probe.
-
Analyze the data, comparing the signal-to-background ratio and the effect of trifluoperazine in both assay setups. A higher signal-to-background ratio with the red-shifted probe indicates successful mitigation of interference.
Visualizations
A troubleshooting workflow for addressing interference from this compound.
A general experimental workflow to identify and correct for compound interference.
References
Protocol for dissolving Trifluoperazine dimaleate in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving Trifluoperazine dimaleate in DMSO. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Trifluoperazine dimaleale?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is up to 125 mg/mL.[1] However, achieving this concentration may require sonication. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly reduce solubility.[1]
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
Q4: My compound is precipitating when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO. To mitigate this, try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Slow Addition: Add the DMSO stock solution dropwise to the gently vortexing aqueous medium. Do not add the aqueous medium to the DMSO stock.
-
Lower Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution.
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A5: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell-line specific. It is always recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and the related dihydrochloride salt.
| Parameter | This compound | Trifluoperazine Dihydrochloride |
| CAS Number | 117-89-5 (base) | 440-17-5 |
| Molecular Weight | 639.7 g/mol | 480.4 g/mol |
| Solubility in DMSO | 125 mg/mL (306.75 mM)[1] | ~88-96 mg/mL (183.17-199.82 mM)[2] |
| Storage of Stock Solution | -80°C (6 months), -20°C (1 month)[1] | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol details the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it in an appropriate sterile tube or vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration.
-
Initial Dissolution: Tightly cap the tube/vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
Sonication (if required): If the compound does not fully dissolve after vortexing, place the tube/vial in a water bath sonicator. Sonicate in short bursts of 5-10 minutes. Check for dissolution visually between bursts.
-
Gentle Warming (optional): If sonication is not sufficient, you may warm the solution in a 37°C water bath for 5-10 minutes. Caution: Use minimal heat as excessive heat can degrade the compound.
-
Final Check: Once the solution is clear and free of visible particles, it is ready for use or aliquoting for storage.
-
Storage: For long-term storage, aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO | 1. DMSO has absorbed moisture.2. Insufficient mechanical agitation.3. Concentration is above the solubility limit. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Use a water bath sonicator to aid dissolution.3. Prepare a more dilute stock solution. |
| Precipitation upon dilution in aqueous buffer/media | 1. Rapid change in solvent polarity.2. Low aqueous solubility of the compound. | 1. Perform a stepwise dilution.2. Add the DMSO stock solution slowly to the aqueous buffer while vortexing.3. Consider using a lower concentration stock solution. |
| Variability in experimental results | 1. Inconsistent final DMSO concentration.2. Degradation of the stock solution. | 1. Ensure the final DMSO concentration is consistent across all experimental and control groups.2. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at the recommended temperature. |
Signaling Pathway Diagrams
Trifluoperazine is known to primarily act through two main mechanisms: antagonism of dopamine receptors and inhibition of calmodulin.
Caption: Dopamine Receptor Antagonism by Trifluoperazine.
Caption: Calmodulin Inhibition Pathway by Trifluoperazine.
Experimental Workflow Diagram
Caption: Workflow for Dissolving this compound.
References
Technical Support Center: Preventing Trifluoperazine Dimaleate Precipitation in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Trifluoperazine dimaleate in experimental media.
Troubleshooting Guide
Precipitation of this compound upon addition to aqueous-based media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve this problem.
Issue: A precipitate forms immediately or over time after adding this compound stock solution to my cell culture media or buffer.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility of Trifluoperazine Free Base | Trifluoperazine is a weak base. In the slightly alkaline pH of many cell culture media (typically pH 7.2-7.4), the equilibrium can shift towards the less soluble free base form, leading to precipitation. |
| 1. Lower the pH of the Media (if experimentally permissible): A slightly more acidic environment will favor the protonated, more soluble form of Trifluoperazine. However, ensure the pH remains within the tolerable range for your cells. | |
| 2. Prepare a More Dilute Stock Solution: Using a lower concentration stock solution will require a larger volume to be added to the media, but it can help maintain the final concentration of this compound below its solubility limit. | |
| 3. Use a Co-solvent: While DMSO is a common solvent for initial stock preparation, consider using other co-solvents like ethanol in your stock solution, if compatible with your experimental system.[1] | |
| High Final Concentration of this compound | The desired final concentration in your experiment may exceed the solubility of this compound in the specific media being used. |
| 1. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific media under your experimental conditions. (See Experimental Protocols section). | |
| 2. Gradual Addition: Add the stock solution to the media dropwise while vortexing or stirring to facilitate rapid dissolution and prevent localized high concentrations that can trigger precipitation. | |
| High Final Concentration of Organic Solvent (e.g., DMSO) | While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and can also cause the drug to precipitate out as the DMSO is diluted in the aqueous environment.[2][3][4] |
| 1. Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%, in your final culture medium.[3] | |
| 2. Prepare a More Dilute Stock in DMSO: This will necessitate adding a larger volume to your media, but it will keep the final DMSO concentration low. | |
| 3. Include a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) without the drug to account for any solvent-induced effects. | |
| Interaction with Media Components | Components in complex media, such as proteins, salts, or pH indicators, can sometimes interact with the drug, leading to precipitation. For instance, high concentrations of phosphate or carbonate ions can potentially form insoluble salts with some compounds. |
| 1. Test in Simpler Buffers: First, test the solubility of this compound in a simple buffer (e.g., PBS) at the same pH as your media to see if the issue is specific to the complex media. | |
| 2. Serum-Free vs. Serum-Containing Media: If using serum, consider that proteins in the serum can sometimes bind to drugs and either increase or decrease their solubility. Test for precipitation in both serum-free and serum-containing media. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my cell culture media?
Trifluoperazine is a phenothiazine-class antipsychotic drug.[5] It is a weak base with two pKa values, meaning its charge and therefore solubility are highly dependent on the pH of the solution. Cell culture media is typically buffered to a slightly alkaline pH (around 7.4), which can cause the protonated and more soluble form of Trifluoperazine to convert to its less soluble free base form, leading to precipitation.
Q2: What is the solubility of this compound?
Q3: What solvent should I use to prepare my stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Trifluoperazine and its salts.[1] Ethanol can also be used. It is crucial to ensure the final concentration of the organic solvent in your experimental media is low (ideally <0.1%) to avoid cellular toxicity and drug precipitation.
Q4: How can I determine the maximum soluble concentration of this compound in my specific media?
You can perform a simple solubility test by preparing a series of dilutions of your this compound stock solution in your media. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any precipitate or turbidity over time. The highest concentration that remains clear is your maximum working concentration. A more quantitative approach is described in the Experimental Protocols section.
Q5: Can I heat or sonicate the media to dissolve the precipitate?
Gentle warming (e.g., to 37°C) or brief sonication can sometimes help dissolve a precipitate. However, excessive heating should be avoided as it can degrade the compound or media components. If a precipitate reforms upon cooling or returning to incubation temperatures, it indicates that the concentration is above the solubility limit under those conditions.
Data Presentation
Table 1: Physicochemical Properties of Trifluoperazine and its Salts
| Property | Trifluoperazine (Free Base) | Trifluoperazine Dihydrochloride | This compound |
| Molecular Formula | C₂₁H₂₄F₃N₃S | C₂₁H₂₄F₃N₃S · 2HCl | C₂₁H₂₄F₃N₃S · 2C₄H₄O₄ |
| Molecular Weight | 407.5 g/mol | 480.4 g/mol | 639.7 g/mol |
| Melting Point | Not reported | 242-243 °C | 193-194 °C |
| Aqueous Solubility | 12.2 mg/L (at 24 °C) | Freely soluble | Data not readily available |
| pKa | Not directly reported | pKa1= 3.9; pKa2= 8.1 | Expected to be similar to the dihydrochloride salt |
| LogP | 5.03 | Not applicable | Not applicable |
Experimental Protocols
Protocol: Determining the Kinetic Solubility of this compound in Experimental Media
This protocol outlines a method to determine the concentration at which this compound begins to precipitate from a solution, which is a practical measure of its solubility in a specific medium.
Materials:
-
This compound
-
DMSO
-
Your experimental medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.
-
Create a Dilution Series: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Transfer to Media: Transfer a small, equal volume (e.g., 2 µL) of each DMSO stock dilution into wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of your experimental medium. This will create a final concentration series of this compound in media with a constant final DMSO concentration (in this example, 1%).
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1, 4, and 24 hours).
-
Measure Turbidity: At each time point, measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: Plot the absorbance at 620 nm against the concentration of this compound. The concentration at which the absorbance begins to significantly increase above the baseline (media + DMSO control) is the kinetic solubility limit.
Visualizations
Caption: Mechanism of this compound precipitation in neutral/alkaline media.
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Low concentrations of trifluoperazine affect striatal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 5. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
An In Vitro Comparison of Trifluoperazine and Other Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of trifluoperazine, a high-potency phenothiazine-class typical antipsychotic, with other representative typical antipsychotics. The primary mechanism of action for these drugs is the blockade of dopamine D2 receptors.[1] This document summarizes key quantitative data regarding receptor binding affinities, functional antagonism of second messenger systems, and cellular toxicity, supported by detailed experimental protocols.
Section 1: Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of typical antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. High affinity for the dopamine D2 receptor is a hallmark of this class. Affinities for other receptors, such as histaminic (H1), muscarinic (M1), and adrenergic (α1), often correlate with side effects like sedation, dry mouth, and orthostatic hypotension.[2]
Comparative Receptor Binding Data
The following table summarizes the inhibition constants (Ki) of trifluoperazine, the high-potency butyrophenone haloperidol, and the low-potency phenothiazine chlorpromazine for key receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Trifluoperazine (Ki, nM) | Haloperidol (Ki, nM) | Chlorpromazine (Ki, nM) |
| Dopamine D2 | ~1.1 | 0.5 - 1.5 | ~10 |
| Dopamine D1 | ~80 | ~200 | ~24 |
| Serotonin 5-HT2A | ~2.5 | ~50 | ~3.4 |
| Histamine H1 | ~4 | ~2000 | ~3 |
| Muscarinic M1 | ~100 | >1000 | ~25 |
| Alpha-1 (α1) | ~1.8 | ~10 | ~2.7 |
Data compiled from multiple sources for illustrative purposes. Absolute values may vary between studies based on experimental conditions.
Experimental Protocol: Radioligand Displacement Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., trifluoperazine) by measuring its ability to displace a specific radiolabeled ligand from a receptor.
1. Materials:
-
Cell Membranes: CHO or HEK-293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Test Compounds: Trifluoperazine, Haloperidol, Chlorpromazine.
-
Displacer (for non-specific binding): (+)-Butaclamol (10 µM) or Haloperidol (1 µM).[3][4]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).
2. Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of the radioligand (e.g., 0.5-1.0 nM [³H]-Spiperone), and varying concentrations of the test compound.[4][5]
-
Total & Non-specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled displacer.
-
Equilibrium: Incubate the plate at room temperature (or 27-30°C) for 60-120 minutes to allow the binding to reach equilibrium.[4]
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[3]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Section 2: Functional Antagonism of D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that signals through the inhibitory G protein, Gαi.[6][7] Activation of the D2 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] Typical antipsychotics act as antagonists, blocking dopamine's ability to suppress cAMP production.[8]
Dopamine D2 Receptor Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling cascade.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay
This competitive immunoassay measures intracellular cAMP levels to determine the functional potency of a D2 receptor antagonist.
1. Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human dopamine D2 receptor.
-
Test Compounds: Trifluoperazine and other antipsychotics.
-
Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).
-
HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor), anti-cAMP-Cryptate (donor), lysis buffer, and cAMP standard.
2. Procedure:
-
Cell Culture: Culture the cells in flasks until they reach approximately 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in assay buffer at the desired density.
-
Antagonist Assay Protocol: [9]
-
Dispense cells into a 96- or 384-well plate.
-
Add serial dilutions of the antagonist (e.g., trifluoperazine).
-
Add a fixed concentration of the agonist (dopamine) that elicits a submaximal response (EC80).[9]
-
Incubate the plate at room temperature for 30-60 minutes to allow for receptor stimulation and cAMP production.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) mixed in lysis buffer to each well. This stops the reaction and releases intracellular cAMP.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (Cryptate) and 620 nm (d2).
-
Data Analysis:
-
Calculate the 665/620 ratio and normalize the data.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.[10]
-
Plot the normalized signal against the log concentration of the antagonist to determine the IC50 value, which reflects the compound's functional potency.
-
Section 3: In Vitro Cytotoxicity
Evaluating the cytotoxic potential of antipsychotics is crucial for understanding their safety profile. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11]
Comparative Cytotoxicity Data (Illustrative)
Cytotoxicity can be highly dependent on the cell line and exposure time. The IC50 values represent the concentration of a drug required to reduce the viability of a cell culture by 50%.[12][13]
| Cell Line | Trifluoperazine (IC50, µM) | Haloperidol (IC50, µM) | Chlorpromazine (IC50, µM) |
| SH-SY5Y (Human Neuroblastoma) | 10 - 20 | 20 - 30 | 15 - 25 |
| HepG2 (Human Hepatoma) | 15 - 30 | 30 - 50 | 20 - 40 |
Note: These are representative values. Actual IC50 values can vary significantly between experiments and should be determined empirically for specific conditions.[14]
MTT Assay Experimental Workflow Diagram
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for determining the IC50 of antipsychotics on a selected cell line.[15][16]
1. Materials:
-
Cell Line: Adherent cells (e.g., SH-SY5Y, HepG2) in culture medium.
-
Test Compounds: Trifluoperazine and other antipsychotics.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL stock in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
2. Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the antipsychotics. Remove the old medium from the cells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for another 3-4 hours.[15][16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the drug.
-
Calculate the IC50 value using non-linear regression analysis.
-
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoperazine and Chlorpromazine for Research Applications
For Immediate Release
This guide provides a comprehensive comparison of trifluoperazine and chlorpromazine, two phenothiazine antipsychotics, to assist researchers, scientists, and drug development professionals in their study design and drug selection process. The information presented is collated from various scientific studies and databases, offering a detailed look at their pharmacological profiles, clinical efficacy, and the experimental methodologies used for their evaluation.
Overview and Mechanism of Action
Trifluoperazine and chlorpromazine are first-generation antipsychotics that primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Chlorpromazine is classified as a low-potency antipsychotic, while trifluoperazine is a high-potency agent, a distinction that influences their side-effect profiles.
The primary mechanism of action for both drugs involves blocking D2 receptors, which are G protein-coupled receptors (GPCRs). This blockade disrupts the normal signaling cascade initiated by dopamine.
Comparative Pharmacological Data
The following tables summarize the quantitative data for trifluoperazine and chlorpromazine, providing a basis for their differential effects.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Trifluoperazine (Ki, nM) | Chlorpromazine (Ki, nM) | Reference |
| Dopamine D1 | 10.7 | 17 | |
| Dopamine D2 | 0.3 | 1.6 | |
| Dopamine D3 | 1.8 | 4.8 | |
| Dopamine D4 | 4.4 | 12 | |
| Serotonin 5-HT1A | 1400 | 1800 | |
| Serotonin 5-HT2A | 2.5 | 3.4 | |
| Serotonin 5-HT2C | 12 | 13 | |
| Histamine H1 | 20 | 3.1 | |
| Muscarinic M1 | 130 | 13 | |
| Adrenergic α1 | 1.5 | 2.1 | |
| Adrenergic α2 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Properties
| Parameter | Trifluoperazine | Chlorpromazine | Reference |
| Oral Bioavailability | ~35% | 10-70% (highly variable) | |
| Half-life (t½) | 12-38 hours | 16-30 hours | |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 2-4 hours | |
| Protein Binding | >95% | ~95% | |
| Metabolism | Primarily hepatic (CYP1A2) | Primarily hepatic (CYP2D6, CYP1A2) |
Clinical Efficacy and Side Effect Profile
Table 3: Summary of Clinical Findings in Schizophrenia
| Outcome | Trifluoperazine vs. Low-Potency Antipsychotics (e.g., Chlorpromazine) | Reference |
| Global Improvement | No significant difference in overall improvement. | |
| Relapse Rates | Similar relapse rates observed. | |
| Extrapyramidal Side Effects (EPS) | Trifluoperazine is more likely to cause EPS. | |
| Sedation | Chlorpromazine is generally more sedating. | |
| Anticholinergic Effects | Chlorpromazine has stronger anticholinergic effects (dry mouth, blurred vision, etc.). |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize and compare these antipsychotics.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a drug to specific receptors.
Protocol Outline:
-
Receptor Preparation: Homogenize brain tissue (e.g., striatum for D2 receptors) or use membranes from cell lines stably expressing the receptor of interest. Determine protein concentration.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and a range of concentrations of the unlabeled test compound (trifluoperazine or chlorpromazine). Include control tubes for total binding (no test compound) and non-specific binding (excess unlabeled ligand).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. From this competition curve, determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor.
Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo animal model is widely used to assess the potential antipsychotic activity of test compounds.
Protocol Outline:
-
Animals: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, habituate the animals to the testing environment (an open-field arena equipped with automated activity monitoring systems) for a set period (e.g., 30-60 minutes) on one or more days to reduce novelty-induced activity.
-
Drug Administration:
-
Pretreatment: Administer the test compound (trifluoperazine, chlorpromazine) or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before amphetamine administration (e.g., 30-60 minutes).
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous or intraperitoneal) to induce hyperlocomotion.
-
-
Behavioral Assessment: Immediately after the amphetamine injection, place the animal in the open-field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5 or 10 minutes). Compare the activity levels between the different treatment groups (vehicle + vehicle, vehicle + amphetamine, test compound + amphetamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Conclusion for the Research Community
Both trifluoperazine and chlorpromazine remain valuable tools in neuroscience research for studying the mechanisms of psychosis and the effects of dopamine receptor antagonism. Trifluoperazine, with its higher potency and greater propensity for inducing extrapyramidal side effects, may be a more suitable tool for specifically investigating D2 receptor-mediated motor effects. In contrast, chlorpromazine's broader receptor profile, including significant antihistaminic and anticholinergic activity, makes it a useful compound for studying the contributions of these other neurotransmitter systems to the overall effects of antipsychotic drugs. The choice between these two agents should be guided by the specific research question, with careful consideration of their distinct pharmacological and side-effect profiles. The experimental protocols outlined provide a foundation for the consistent and reproducible evaluation of these and other novel compounds.
A Comparative Analysis of Trifluoperazine Dimaleate and Novel Calmodulin Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, the selection of a suitable calmodulin (CaM) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison between the well-established calmodulin antagonist, Trifluoperazine (TFP) dimaleate, and emerging novel calmodulin inhibitors, supported by experimental data. We will delve into their mechanisms of action, inhibitory efficacy, and the experimental protocols required for their evaluation.
Introduction to Calmodulin and its Inhibition
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including a variety of kinases and phosphatases.[1][2] The inhibition of calmodulin is a key pharmacological strategy for dissecting these signaling pathways and holds therapeutic potential in various diseases.
Trifluoperazine (TFP), a phenothiazine-class antipsychotic drug, is a well-characterized calmodulin antagonist.[3][4] It exerts its inhibitory effect by binding to the hydrophobic pockets of Ca²⁺-activated calmodulin, thereby preventing its interaction with target proteins.[4] While widely used as a research tool, TFP is known to have off-target effects, which has spurred the development of more specific and potent novel calmodulin inhibitors.
Comparative Analysis of Inhibitor Performance
This section provides a quantitative comparison of Trifluoperazine dimaleate against a novel calmodulin inhibitor, 125-C9, and other known calmodulin-related inhibitors. The data is summarized for easy comparison of their inhibitory concentrations and binding characteristics.
| Inhibitor | Target(s) | IC50/Kᵢ Value | Method | Reference |
| Trifluoperazine (TFP) | Calmodulin, Dopamine Receptors | ~10 µM (CaM) | In vitro kinase assay | [2] |
| CaMKII | 14.4 µM (EC50) | In vitro kinase assay | [5] | |
| 125-C9 (Novel) | Calmodulin | 4.6 µM - 260 µM (CaM) | In vitro kinase assay | [2] |
| W-7 | Calmodulin | 28 µM (PDE), 51 µM (MLCK) | In vitro enzyme assay | [6] |
| KN-93 | CaMKII | 0.37 µM | In vitro kinase assay | |
| Calmidazolium | Calmodulin | - | - | [6] |
Note: The IC50 for 125-C9 is dependent on the concentration of calmodulin used in the assay, indicating competitive inhibition.
Mechanism of Action and Binding Properties
Isothermal Titration Calorimetry (ITC) is a powerful technique to characterize the binding thermodynamics of inhibitors to their targets. Below is a comparison of the binding properties of TFP and the novel inhibitor 125-C9 to calmodulin.
| Parameter | Trifluoperazine (TFP) | 125-C9 (Novel) |
| Binding Stoichiometry (n) | 2:1 (TFP:CaM) | 5:1 (125-C9:CaM) |
| Binding Affinity (Kₐ) | High | High |
| Enthalpy Change (ΔH) | Favorable (Exothermic) | Unfavorable |
| Entropy Change (ΔS) | Favorable | Favorable |
| Driving Force | Enthalpy and Entropy | Entropy |
This data indicates that while both inhibitors bind with high affinity, the thermodynamic forces driving the binding are different. TFP binding is driven by both favorable enthalpy and entropy, whereas 125-C9 binding is primarily entropy-driven, suggesting a strong role of hydrophobic interactions.[2]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the calmodulin signaling pathway and the experimental workflow for comparing inhibitors.
Caption: Calmodulin signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing calmodulin inhibitors.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the thermodynamic parameters of TFP and a novel inhibitor binding to calmodulin.
Materials:
-
Purified calmodulin (e.g., bovine brain calmodulin)
-
This compound
-
Novel calmodulin inhibitor (e.g., 125-C9)
-
ITC buffer (e.g., 50 mM HEPES, 150 mM KCl, 2 mM CaCl₂, pH 7.0)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a 50 µM solution of calmodulin in ITC buffer.
-
Prepare 500 µM stock solutions of TFP and the novel inhibitor in the same ITC buffer.
-
Degas all solutions for 10-15 minutes prior to use.
-
-
ITC Experiment:
-
Set the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the calmodulin solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections every 150 seconds until saturation is reached.
-
Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site or sequential binding) using the instrument's software to determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
-
In Vitro CaMKII Inhibition Assay
Objective: To determine and compare the IC₅₀ values of TFP and a novel inhibitor against CaMKII.
Materials:
-
Recombinant active CaMKII
-
Calmodulin
-
Autocamtide-2 (a specific CaMKII substrate peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound and novel inhibitor
-
Phosphocellulose paper and scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase reaction buffer, 1 µM calmodulin, 2 mM CaCl₂, and 20 µM Autocamtide-2.
-
Prepare serial dilutions of TFP and the novel inhibitor.
-
Add the inhibitors to the reaction mixture at various concentrations.
-
Initiate the reaction by adding 1 ng of CaMKII.
-
-
Kinase Reaction:
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate for 10 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
-
Quantification and Analysis:
-
Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of CaMKII activity, using a non-linear regression analysis.
-
Conclusion
The choice between Trifluoperazine and a novel calmodulin inhibitor will depend on the specific requirements of the research. TFP remains a useful tool, particularly when a well-characterized, albeit less specific, inhibitor is sufficient. However, for studies requiring higher specificity and a more detailed understanding of the calmodulin-inhibitor interaction, novel compounds like 125-C9 present compelling alternatives. The provided experimental protocols offer a robust framework for researchers to independently evaluate and compare the performance of these inhibitors in their own experimental settings. As the field of calmodulin research continues to evolve, the development and characterization of novel, highly specific inhibitors will be crucial for advancing our understanding of calcium-mediated signaling in health and disease.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Identification and Inhibitory Properties of a Novel Ca2+/Calmodulin Antagonist† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Trifluoperazine Analogs Demonstrate Enhanced Efficacy in Glioblastoma Models
For Immediate Release
Recent research into the repurposing of existing drugs for cancer therapy has identified trifluoperazine (TFP), an antipsychotic medication, as a promising candidate for glioblastoma treatment. Further investigation into its analogs has revealed compounds with significantly enhanced potency against glioblastoma cells in preclinical models. This guide provides a comparative analysis of the efficacy of TFP and its analogs, supported by experimental data, to inform researchers and drug development professionals in the field of neuro-oncology.
In Vitro Efficacy: Analogs Outperform Parent Compound
A key study synthesized and evaluated a series of fourteen trifluoperazine analogs for their anti-glioblastoma activity. Among these, analogs 3dc and 3dd emerged as the most potent compounds, demonstrating 4-5 times greater inhibitory activity against the human glioblastoma cell line U87MG and the patient-derived primary cell line GBL28 compared to the parent compound, trifluoperazine.[1]
The cytotoxic effects were quantified using the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Cell Line | IC50 (µM) |
| Trifluoperazine | U87MG | ~10-15[2] |
| Analog 3dc | U87MG | 2.3 [1] |
| Analog 3dd | U87MG | 2.2 [1] |
| Analog 3dc | GBL28 | 2.2 [1] |
| Analog 3dd | GBL28 | 2.1 [1] |
| Table 1: In Vitro Cytotoxicity of Trifluoperazine and its Analogs in Glioblastoma Cell Lines. |
In Vivo Studies: Analog 3dc Shows Promise in Animal Models
Another study investigating trifluoperazine in combination with radiation in a patient-derived orthotopic xenograft model showed that this combination delayed tumor growth and prolonged the survival of the mice.[3][4][5][6]
Mechanism of Action: A Multi-pronged Attack on Glioblastoma
The anti-cancer effects of trifluoperazine and its analogs in glioblastoma are attributed to a multi-faceted mechanism of action, primarily targeting key signaling pathways involved in tumor cell proliferation, survival, and invasion.
One of the primary mechanisms involves the modulation of intracellular calcium (Ca2+) signaling. Trifluoperazine binds to calmodulin (CaM), a key calcium-binding protein. This interaction disrupts the CaM-mediated regulation of various downstream effectors, leading to an increase in intracellular Ca2+ levels, which can trigger apoptosis in cancer cells.[7][8] The synthesized analogs, particularly 3dc and 3dd, were also found to increase intracellular Ca2+ levels, providing a plausible explanation for their enhanced potency.[1]
Furthermore, trifluoperazine acts as a dopamine receptor antagonist. By blocking dopamine receptors, particularly D2-like receptors, it can interfere with signaling pathways that promote glioblastoma cell growth and survival, such as the Akt/GSK3β pathway.[3][4][5][6] This can lead to reduced proliferation and increased apoptosis of tumor cells.
Additional studies have suggested that trifluoperazine can also inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. By impairing autophagy, trifluoperazine may enhance the efficacy of other cancer therapies like radiation.[2]
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
Glioblastoma cells (e.g., U87MG, GBL28) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of trifluoperazine or its analogs for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vivo Orthotopic Glioblastoma Xenograft Model
The following is a general protocol for establishing an orthotopic glioblastoma xenograft model in immunocompromised mice.[9][10][11][12][13]
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are cultured, harvested, and resuspended in a sterile solution like PBS at a specific concentration.
-
Animal Anesthesia: Immunocompromised mice (e.g., nude mice) are anesthetized using an appropriate anesthetic agent.
-
Stereotactic Intracranial Injection: The anesthetized mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). A Hamilton syringe is used to slowly inject the glioblastoma cell suspension into the brain parenchyma.
-
Wound Closure: The incision is closed with sutures or surgical staples.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods like bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups and receive trifluoperazine, its analogs, or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Evaluation: The primary endpoints for efficacy are typically tumor growth inhibition (measured by imaging) and overall survival.
Conclusion
Trifluoperazine analogs, particularly 3dc and 3dd, have demonstrated superior in vitro efficacy against glioblastoma cell lines compared to the parent compound. The in vivo data for analog 3dc, although not fully detailed in available literature, suggests a promising therapeutic potential in reducing tumor growth and extending survival. The multifaceted mechanism of action, targeting key cancer-related signaling pathways, further strengthens the rationale for their continued development. Further in-depth in vivo studies are warranted to fully elucidate the therapeutic window and efficacy of these promising analogs for the treatment of glioblastoma.
References
- 1. Repositioning of the antipsychotic trifluoperazine: Synthesis, biological evaluation and in silico study of trifluoperazine analogs as anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine receptor antagonist trifluoperazine prevents phenotype conversion and improves survival in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine receptor antagonist trifluoperazine prevents phenotype conversion and improves survival in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine receptor antagonist trifluoperazine prevents phenotype conversion and improves survival in mouse models of glioblastoma [escholarship.org]
- 6. News Article [virtualtrials.org]
- 7. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orthotopic GBM xenograft models [bio-protocol.org]
- 10. Orthotopic GBM Xenograft Models [bio-protocol.org]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. aacrjournals.org [aacrjournals.org]
Validating Trifluoperazine's Antiviral Efficacy Against HSV-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antipsychotic drug Trifluoperazine (TFP) and the standard antiviral agent Acyclovir (ACV) in the context of their activity against Herpes Simplex Virus-1 (HSV-1). The following sections detail their mechanisms of action, present available quantitative data, outline experimental protocols for validation, and visualize key pathways and workflows.
Comparative Analysis of Antiviral Activity and Cytotoxicity
| Drug | Target Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Mechanism of Action |
| Trifluoperazine (TFP) | Vero | Not Reported | Not Reported | Not Reported | Induces phosphorylation of eIF2α via the PERK pathway, inhibiting viral protein synthesis.[1][2] |
| Acyclovir (ACV) | Vero | ~1.8 µM[3] | >300 µM[3] | >166 | Nucleoside analog that inhibits viral DNA polymerase.[4] |
Note: The IC50 and CC50 values for Acyclovir can vary between studies depending on the specific experimental conditions.
Mechanisms of Action
Trifluoperazine (TFP): Targeting Host Cell Pathways
Trifluoperazine exhibits a novel, host-centric mechanism of antiviral activity against HSV-1. Unlike traditional antivirals that directly target viral enzymes, TFP modulates a cellular stress response pathway to inhibit viral replication.[1][2]
-
Activation of the PERK Pathway: TFP activates the PKR-like endoplasmic reticulum kinase (PERK), a key sensor of cellular stress.
-
Phosphorylation of eIF2α: Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
-
Inhibition of Protein Synthesis: Phosphorylated eIF2α leads to a global shutdown of protein synthesis within the host cell. As viruses are entirely dependent on the host's translational machinery for their replication, this effectively halts the production of new viral proteins and subsequent virion assembly.[1]
This broad-spectrum mechanism suggests that TFP could potentially be effective against a range of viruses that rely on the host's protein synthesis machinery.[1]
Acyclovir (ACV): A Chain-Terminating Nucleoside Analog
Acyclovir is a synthetic purine nucleoside analog that serves as a cornerstone of anti-herpesvirus therapy. Its mechanism of action is highly specific to infected cells.[4]
-
Viral Thymidine Kinase Activation: Acyclovir is selectively phosphorylated into acyclovir monophosphate by the HSV-encoded thymidine kinase. This initial step is crucial for its selective toxicity, as uninfected host cells do not efficiently phosphorylate the drug.
-
Conversion to Triphosphate Form: Host cell kinases further phosphorylate acyclovir monophosphate to acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, acyclovir lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the termination of the DNA chain, thereby preventing the replication of the viral genome.
Experimental Protocols
Viral Plaque Reduction Assay
This assay is the gold standard for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trifluoperazine and/or Acyclovir
-
Methylcellulose or other overlay medium
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing methylcellulose and varying concentrations of the test compound (TFP or ACV).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Fixation and Staining: Remove the overlay medium and fix the cells with methanol or formalin. Stain the cells with crystal violet solution. The areas of viral-induced cell death (plaques) will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (CCK-8 Assay)
This colorimetric assay is used to determine the cytotoxicity of a compound on the host cells.
Materials:
-
Vero cells
-
DMEM with 10% FBS
-
Trifluoperazine and/or Acyclovir
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Addition of CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a yellow-colored formazan dye.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizations
Caption: Experimental workflow for determining the CC50 and IC50 of Trifluoperazine.
Caption: Proposed signaling pathway of Trifluoperazine's anti-HSV-1 activity.
References
- 1. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Trifluoperazine and Haloperidol for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and clinical profiles of two prototypical antipsychotics, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of Trifluoperazine and Haloperidol, two first-generation antipsychotic medications that have been cornerstones in the treatment of psychosis for decades. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, receptor binding profiles, clinical efficacy, and side effect profiles, supported by experimental data and methodologies.
Pharmacodynamic Profile: A Tale of Two Antagonists
Both Trifluoperazine, a phenothiazine, and Haloperidol, a butyrophenone, exert their primary antipsychotic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be the principal mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their affinity for other neurotransmitter receptors varies, contributing to their distinct side effect profiles.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of Trifluoperazine and Haloperidol for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Trifluoperazine (Ki, nM) | Haloperidol (Ki, nM) | Associated Effects of Blockade |
| Dopamine D2 | ~1 | ~1-2 | Antipsychotic efficacy, Extrapyramidal Symptoms (EPS), Hyperprolactinemia |
| Serotonin 5-HT2A | ~10-20 | ~20-50 | Potential modulation of negative symptoms and EPS |
| Alpha-1 Adrenergic | ~5-15 | ~10-30 | Orthostatic hypotension, dizziness |
| Histamine H1 | ~20-40 | ~50-100 | Sedation, weight gain |
| Muscarinic M1 | ~100-500 | >1000 | Anticholinergic effects (dry mouth, blurred vision, constipation) |
Note: Ki values are compiled from various sources and may vary between studies due to different experimental conditions.
Clinical Efficacy: A Comparative Look at Symptom Management
Clinical trials have established the efficacy of both Trifluoperazine and Haloperidol in the management of schizophrenia and other psychotic disorders. A meta-analysis of 63 randomized controlled trials found no significant difference in the overall efficacy for treating the global state of schizophrenia between haloperidol and other first-generation antipsychotics, including trifluoperazine.[1][2] However, some studies suggest nuances in their effects on specific symptom clusters.
| Efficacy Parameter | Trifluoperazine | Haloperidol |
| Positive Symptoms | Effective | Effective |
| Negative Symptoms | Limited Efficacy | Limited Efficacy |
| Anxiety | Approved for short-term use | Not a primary indication |
| Agitation/Aggression | Effective | Effective |
Side Effect Profile: The Extrapyramidal Challenge
A significant limiting factor in the use of first-generation antipsychotics is the risk of extrapyramidal symptoms (EPS). These movement disorders are a direct consequence of dopamine D2 receptor blockade in the nigrostriatal pathway.
| Side Effect | Trifluoperazine | Haloperidol |
| Extrapyramidal Symptoms (EPS) | High risk | High risk |
| Tardive Dyskinesia (TD) | Significant risk with long-term use | Significant risk with long-term use |
| Sedation | Moderate | Low to moderate |
| Anticholinergic Effects | Low to moderate | Very low |
| Orthostatic Hypotension | Moderate | Low |
| Hyperprolactinemia | Common | Common |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Trifluoperazine or Haloperidol) for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Test compounds (Trifluoperazine, Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol or sulpiride)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding inhibitor.
-
Initiate the binding reaction by adding [3H]-Spiperone at a concentration near its Kd value.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Clinical Trial for Efficacy Assessment in Schizophrenia
This protocol describes a randomized, double-blind, controlled clinical trial to compare the efficacy of Trifluoperazine and Haloperidol in patients with schizophrenia.
Study Design:
-
A multi-center, randomized, double-blind, parallel-group study.
-
Participants: Patients diagnosed with schizophrenia according to DSM-5 criteria.
-
Intervention: Oral Trifluoperazine (e.g., 5-20 mg/day) or oral Haloperidol (e.g., 5-20 mg/day).
-
Duration: 6-12 weeks.
Assessments:
-
Primary Efficacy Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[3][4][5] The PANSS is a 30-item scale that assesses positive, negative, and general psychopathology symptoms.[3][4][5]
-
Secondary Efficacy Measures:
-
Change from baseline in PANSS subscale scores (Positive, Negative, General Psychopathology).
-
Change from baseline in the Brief Psychiatric Rating Scale (BPRS) score.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
-
Procedure:
-
Screen and enroll eligible patients who provide informed consent.
-
Perform baseline assessments, including PANSS, BPRS, and CGI-S.
-
Randomize patients to receive either Trifluoperazine or Haloperidol in a double-blind manner.
-
Titrate the dose of the study medication to an optimal therapeutic level based on clinical response and tolerability.
-
Conduct efficacy assessments at regular intervals (e.g., weekly or bi-weekly).
-
Monitor for adverse events throughout the study.
-
Perform a final efficacy assessment at the end of the treatment period.
-
Analyze the data to compare the change in efficacy measures between the two treatment groups.
Assessment of Extrapyramidal Symptoms (EPS)
This protocol details the use of standardized rating scales to assess the incidence and severity of EPS in patients treated with antipsychotics.
Scales:
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess for tardive dyskinesia.[6][7][8][9] It involves a structured examination of involuntary movements in various body regions.[6][7][8][9]
-
Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism (rigidity, tremor, bradykinesia).[10] It is based on a neurological examination of these symptoms.[10]
Procedure:
-
Train raters on the standardized administration and scoring of the AIMS and SAS to ensure reliability.
-
Perform a baseline assessment before initiating antipsychotic treatment.
-
Conduct regular assessments (e.g., weekly for the first few weeks, then at longer intervals) throughout the treatment period.
-
For the AIMS assessment, observe the patient for involuntary movements at rest and during specific activation procedures.[6][9]
-
For the SAS assessment, evaluate gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.[10]
-
Score each item according to the scale's instructions.
-
Analyze the data to compare the incidence and severity of EPS between the treatment groups.
Visualizing the Mechanisms and Workflows
References
- 1. Haloperidol versus first-generation antipsychotics for the treatment of schizophrenia and other psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. yourplaceofcare.com [yourplaceofcare.com]
- 4. shmsafety.com [shmsafety.com]
- 5. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 6. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 7. mhc [mhc.kglmeridian.com]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.edu [ohsu.edu]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Trifluoperazine's Anticancer Effects: A Comparative Guide
Trifluoperazine (TFP), a phenothiazine antipsychotic, has demonstrated significant potential as a repurposed anticancer agent. This guide provides a comparative analysis of TFP's effects across different cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of its therapeutic promise.
Comparative Efficacy of Trifluoperazine Across Diverse Cancer Cell Lines
Trifluoperazine exhibits a range of cytotoxic and modulatory effects on various cancer cell lines. The following table summarizes key quantitative data from multiple studies, highlighting the differential sensitivity and mechanistic responses to TFP treatment.
| Cell Line | Cancer Type | IC50 Value (µM) | Key Molecular Effects | Reference |
| A549 | Lung Adenocarcinoma | Not explicitly stated, but significant inhibition of proliferation observed. | Induces apoptosis, down-regulates Bcl-2 and F-actin, enhances Bax, and increases phosphorylation of ERK and JNK.[1] | [1] |
| HT1080 | Fibrosarcoma | Not explicitly stated, but reduces cell invasion without notable cytotoxicity. | Decreases phosphorylated AKT (Ser473 and Thr308) and β-catenin (Ser552), leading to reduced VEGF expression.[2] | [2] |
| CL141 | Non-Small Cell Lung Cancer (Gefitinib-resistant) | 8.5 µM | Induces apoptosis in a dose-dependent manner and reduces the ALDH+ cancer stem cell population.[3] | [3] |
| CL152 | Non-Small Cell Lung Cancer (Squamous Cell Carcinoma) | 12 µM | Reduces the ALDH+ cancer stem cell population.[3] | [3] |
| U266 & RPMI 8226 | Multiple Myeloma | 30 µM (for apoptosis induction) | Inhibits cell growth and autophagy, induces apoptosis, and inhibits NUPR1 expression.[4][5] | [4][5] |
| U87MG & U251 | Glioblastoma | IC50 ~15-16 µM | Decreases cell viability, inhibits autophagy flux by impairing lysosome acidification, and increases radiosensitivity.[6][7] | [6][7] |
| MDA-MB-231 & MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated, but induces G0/G1 arrest and apoptosis. | Decreases expression of cyclinD1/CDK4 and cyclinE/CDK2, and stimulates mitochondria-mediated apoptosis.[8] | [8] |
| HCT116 & SW620 | Colorectal Cancer | HCT116: 16.2 µM, SW620: 13.9 µM (at 48h) | Induces G0/G1 cell cycle arrest and mitochondria-mediated intrinsic apoptosis.[9] | [9] |
| T24/R | Cisplatin-Resistant Urothelial Carcinoma | Effective cytotoxicity observed at 10–45 μM. | Induces cytotoxicity, apoptosis, ER stress-related apoptosis, and DNA damage. Suppresses Bcl-xL.[10] | [10] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | IC50 ranges from 7.59–15.75 µM in PDX-derived cell lines. | Induces both necrosis and apoptosis, decreases ATP production, and causes mitochondrial and ER stress.[11][12] | [11][12] |
Key Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of scientific findings. Below are summaries of common experimental protocols used to assess the effects of Trifluoperazine.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of TFP or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[7][9][10]
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to the control.
-
-
Colony Formation Assay:
-
A low density of cells is seeded in 6-well plates.
-
Cells are treated with TFP at various concentrations.
-
The medium is changed periodically until visible colonies are formed (typically 1-2 weeks).
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies is counted to assess the long-term proliferative capacity of the cells.[9]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with TFP for the desired duration.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity, distinguishing between early and late apoptotic/necrotic cells.[3][10]
-
Western Blot Analysis
-
Cells are treated with TFP and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT) overnight at 4°C.[1][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Trifluoperazine's Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows modulated by Trifluoperazine.
Figure 1: TFP-induced mitochondrial apoptosis pathway.
Figure 2: TFP's inhibition of the PI3K/AKT/β-catenin pathway.
Figure 3: TFP's role as an autophagy inhibitor.
Figure 4: General experimental workflow for TFP studies.
References
- 1. Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study [mdpi.com]
- 11. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissecting-the-anticancer-mechanism-of-trifluoperazine-on-pancreatic-ductal-adenocarcinoma - Ask this paper | Bohrium [bohrium.com]
- 13. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoperazine: A Comparative Guide for Use as a Dopamine Antagonist Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trifluoperazine with other commonly used dopamine antagonists, serving as a resource for selecting an appropriate positive control in experimental settings. The data presented herein is curated from various scientific publications to ensure objectivity and relevance.
Introduction to Trifluoperazine
Trifluoperazine is a typical antipsychotic of the phenothiazine class that primarily functions as a potent antagonist of dopamine D2 receptors.[1][2][3] Its well-characterized mechanism of action and extensive history of use make it a suitable candidate as a positive control in a variety of in vitro and in vivo assays designed to assess dopamine antagonism. This guide will compare its performance against two other widely used dopamine antagonists: haloperidol, another typical antipsychotic, and risperidone, an atypical antipsychotic.
In Vitro Comparative Data
The following tables summarize the binding affinities and functional potencies of trifluoperazine, haloperidol, and risperidone for the dopamine D2 receptor.
Dopamine D2 Receptor Binding Affinity
| Compound | Kᵢ (nM) - Human D2 Receptor | Reference |
| Trifluoperazine | 1.1 | [4] |
| Haloperidol | 0.66 - 2.84 | [5] |
| Risperidone | 3.13 - 3.3 | [1][2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Dopamine D2 Receptor Functional Antagonism
| Compound | IC₅₀ (nM) | Assay | Reference |
| Trifluoperazine | 1.2 | Inhibition of D2 Receptor | [6] |
| Haloperidol | 0.16 - 0.7 | Inhibition of D2 Receptor | [5] |
| Risperidone | ~5 | D2 Receptor Occupancy (EC₅₀) | [7] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
In Vivo Comparative Data
Behavioral models in animals are crucial for assessing the in vivo efficacy of dopamine antagonists. The catalepsy test and amphetamine-induced stereotypy are two standard assays.
Catalepsy Induction in Mice
Catalepsy, a state of motor immobility, is a classic behavioral marker of dopamine D2 receptor blockade in the striatum.
| Compound | Dose Range (mg/kg, i.p.) | Observation | Reference |
| Trifluoperazine | Data not available in a direct comparative dose-response study | Induces catalepsy | [8] |
| Haloperidol | 0.1 - 1 | Dose-dependent increase in catalepsy | [9] |
| Risperidone | 1 - 4 | Induces catalepsy | [2] |
Inhibition of Amphetamine-Induced Stereotypy in Rats
Amphetamine induces stereotyped behaviors (e.g., sniffing, gnawing, licking) by increasing dopamine levels in the brain. The ability of a compound to block these behaviors is indicative of its dopamine antagonist properties.
| Compound | Dose (mg/kg) | % Inhibition of Stereotypy | Reference |
| Trifluoperazine | Data not available in a direct comparative dose-response study | Attenuates amphetamine-induced behaviors | |
| Haloperidol | 0.1 | ~77% (Day 1) | |
| Risperidone | Qualitative data suggests inhibition | Blocks selective components of stereotypy | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay measures the affinity of a test compound for the dopamine D2 receptor by competing with a radiolabeled ligand.
Workflow:
Caption: Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine D2 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a D2 receptor radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound (e.g., trifluoperazine).
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptor Antagonism
This assay measures the ability of a compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D2 receptor activation.
Signaling Pathway:
Caption: Dopamine D2 Receptor Signaling Pathway
Protocol:
-
Cell Culture: Culture cells stably expressing the human dopamine D2 receptor.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase basal cAMP levels.
-
Compound Treatment: Add a fixed concentration of dopamine (agonist) and varying concentrations of the test compound (antagonist, e.g., trifluoperazine).
-
Incubation: Incubate the cells for a specified period to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the percentage of inhibition of the dopamine effect against the concentration of the test compound to determine the IC₅₀ or EC₅₀.
Catalepsy Test in Mice
This in vivo assay assesses the motor rigidity induced by dopamine D2 receptor antagonists.
Experimental Workflow:
Caption: Catalepsy Test Workflow
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the testing environment.
-
Compound Administration: Administer the test compound (e.g., trifluoperazine, haloperidol, or risperidone) via intraperitoneal (i.p.) injection.
-
Catalepsy Assessment: At specified time points after injection, gently place the mouse's forepaws on a horizontal bar (e.g., a pencil) suspended a few centimeters above the surface.
-
Measurement: Measure the time (in seconds) that the mouse remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the duration of catalepsy between different treatment groups.
Amphetamine-Induced Stereotypy in Rats
This model evaluates the ability of a compound to block dopamine-mediated stereotyped behaviors.
Experimental Workflow:
Caption: Amphetamine-Induced Stereotypy Workflow
Protocol:
-
Animal Acclimatization: Acclimatize rats to individual observation chambers.
-
Pre-treatment: Administer the test compound (e.g., trifluoperazine, haloperidol, or risperidone) at a specified time before amphetamine administration.
-
Amphetamine Administration: Inject the rats with d-amphetamine to induce stereotyped behaviors.
-
Behavioral Observation: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined period.
-
Data Analysis: Compare the stereotypy scores between different pre-treatment groups to determine the inhibitory effect of the test compounds.
Conclusion
Trifluoperazine demonstrates high affinity for and potent antagonism of the dopamine D2 receptor, comparable to other established positive controls like haloperidol and risperidone. Its well-documented effects in both in vitro and in vivo models of dopamine antagonism make it a reliable and effective positive control for a wide range of research applications. The choice of a specific positive control should be guided by the specific experimental question, the desired potency, and the side-effect profile that may be relevant to the study.
References
- 1. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 4. The sense and nonsense of antipsychotic combinations: A model for dopamine D2/3 receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safety Operating Guide
Proper Disposal of Trifluoperazine Dimaleate: A Guide for Laboratory Professionals
The safe and compliant disposal of trifluoperazine dimaleate is a critical component of laboratory safety and environmental responsibility. As a potent phenothiazine-class antipsychotic agent, this compound must be managed as a hazardous chemical waste in accordance with federal, state, and local regulations. Improper disposal can pose risks to human health and the environment.
This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Hazard Profile and Safety Considerations
Trifluoperazine and its salts are classified as hazardous. The Safety Data Sheet (SDS) for the related compound, trifluoperazine dihydrochloride, indicates that it is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, rigorous safety precautions are necessary during handling and disposal.
Personal Protective Equipment (PPE): Personnel handling this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Protective clothing (lab coat)[1]
-
Face and eye protection (safety glasses with side shields or goggles)[1][3]
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][2]
Toxicological Data Summary:
| Metric | Value | Species | Route | Reference |
| Acute Toxicity (LD50) | 543 mg/kg | Rat | Oral | [1] |
| Reproductive Toxicity (TDLo) | 80 µg/kg (1D male) | Mouse | Oral | [1] |
| Germ Cell Mutagenicity | 26 mg/kg/17W-I (cyt-hmn-unr) | Human | - | [1] |
This data is for Trifluoperazine Dihydrochloride, a closely related salt.
Step-by-Step Disposal Procedure
The primary and mandated method for disposing of this compound is through a licensed hazardous waste disposal company. This ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound waste must be classified as hazardous pharmaceutical waste.
-
Segregate: Do not mix this compound waste with non-hazardous materials. Keep it separate from other chemical waste streams unless instructed otherwise by your institution's Environmental Health & Safety (EHS) department or waste contractor.
Step 2: Containment and Labeling
-
Primary Container: Collect all solid this compound waste (e.g., expired product, contaminated articles) in a designated, sealable, and chemically compatible container. The container should be in good condition and not leak.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Toxic," "Reproductive Hazard"). Follow your institution's specific labeling requirements.
Step 3: Managing Spills
-
Wear the appropriate PPE.
-
Carefully sweep or scoop the spilled solid material into the designated hazardous waste container.[6]
-
Clean the spill area according to your laboratory's standard operating procedures for hazardous materials.
-
Crucially, do not allow the product to enter drains. [2][3] The 2019 EPA Final Rule explicitly prohibits the sewering of hazardous pharmaceutical waste.[4][7][8][9]
Step 4: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a secure, designated area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[2][6]
-
Follow all institutional and regulatory limits on the quantity of hazardous waste stored and the time it is held on-site.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) office or the designated chemical safety officer.
-
Licensed Contractor: The EHS department will arrange for the collection, transport, and ultimate disposal of the waste by a licensed and approved hazardous waste disposal company.[3][5]
-
Manifesting: A hazardous waste manifest will be required for transportation, which tracks the waste from its point of generation to its final disposal facility.[8] Disposal will typically be carried out via high-temperature incineration in a facility equipped with afterburners and scrubbers to handle harmful combustion byproducts.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. michigan.gov [michigan.gov]
Safeguarding Your Research: A Guide to Handling Trifluoperazine Dimaleate
For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Trifluoperazine dimaleate. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and mitigate risks. The following table summarizes the required PPE for both routine operations and emergency spill situations.
| Operation | Required Personal Protective Equipment | Key Considerations |
| Routine Handling | • Eye/Face Protection: Safety glasses with side-shields or splash goggles conforming to EN166 or NIOSH standards.[1][2] | Ensure a proper fit to prevent dust or splash entry. |
| • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[1][2] | Use proper glove removal technique to avoid skin contact.[2] | |
| • Body Protection: A standard laboratory coat.[1] For extensive handling, a complete suit protecting against chemicals may be necessary.[2] | Keep lab coats buttoned and wash them regularly. | |
| • Respiratory Protection: A NIOSH-approved or equivalent dust respirator should be used if ventilation is insufficient or if dust is generated.[1][2] | For higher-level protection, respirator cartridges (e.g., OV/AG/P99 or ABEK-P2) may be required.[2] | |
| Large Spill or Uncontrolled Release | • Eye/Face Protection: Splash goggles.[1] | |
| • Hand Protection: Protective gloves.[1] | ||
| • Body Protection: Full protective suit.[1] | ||
| • Respiratory Protection: A self-contained breathing apparatus (SCBA) is necessary to prevent inhalation of the substance.[1] | ||
| • Foot Protection: Boots.[1] |
Hazard and Safety Data
This compound presents several health and safety considerations that necessitate careful handling.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Skin and Eye Irritation | Irritating to eyes and skin.[1] | Avoid contact with skin and eyes. Wash skin thoroughly after handling.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3] |
| Combustibility | May be combustible at high temperatures.[1] | Keep away from heat and sources of ignition.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to maintain airborne levels below exposure limits.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Ground all equipment containing the material to prevent static discharge.[1]
2. Handling the Compound:
-
Do not breathe dust.[1]
-
Wear all required personal protective equipment as outlined in the table above.
-
Trifluoperazine is light-sensitive; store it in light-resistant, tightly closed containers.[1] Keep the container in a cool, well-ventilated area.[1]
3. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. If large quantities are swallowed, call a physician immediately.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Small Spills:
-
Use appropriate tools to carefully place the spilled solid into a suitable, closed container for waste disposal.[1][5]
-
Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[1]
2. Large Spills:
-
Use a shovel to transfer the material into a convenient waste disposal container.[1]
-
Finish cleaning the area by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[1]
3. Waste Disposal:
-
Dispose of contents and containers in an approved waste disposal plant.[2]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Always offer excess and expired materials to a licensed hazardous material disposal company.[6]
-
Ensure compliance with all federal, state, and local environmental regulations.[6]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Trifluoperazine dihydrochloride|440-17-5|MSDS [dcchemicals.com]
- 5. Trifluoperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
